2-Fluoro-4-nitrobenzene-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-2-1-4(9(10)11)3-5(6)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCNMVPZFVXQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-36-9 | |
| Record name | 2-Fluoro-4-nitrobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Fluoro-4-nitrobenzene-1-sulfonyl chloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key intermediate in the development of pharmaceuticals and advanced materials. The document is intended for researchers, chemists, and professionals in the field of drug development. It delves into the strategic analysis of viable synthetic routes, offers detailed, field-tested experimental protocols, and provides critical insights into the underlying reaction mechanisms and safety considerations. The guide prioritizes a narrative that explains the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Introduction: Significance of this compound
This compound is a highly functionalized aromatic compound of significant interest in organic synthesis. Its utility stems from the presence of three distinct reactive sites: a sulfonyl chloride group, a nitro group, and a fluorine atom. The sulfonyl chloride moiety is a versatile functional group primarily used for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents.[1] The nitro group can be readily reduced to an amine, providing a vector for further functionalization, while the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions. This trifecta of reactivity makes it a valuable building block for creating complex molecular architectures, particularly in the synthesis of kinase inhibitors for cancer therapy and other biologically active compounds.[2]
Strategic Analysis of Synthetic Pathways
The synthesis of this compound requires careful consideration of regioselectivity due to the competing directing effects of the substituents on the benzene ring. The primary challenge is the introduction of the sulfonyl chloride group at the C-1 position, which is ortho to the fluorine atom and meta to the nitro group. Two principal strategies are evaluated:
-
A. Direct Electrophilic Aromatic Substitution: This approach involves the direct chlorosulfonation of a suitable precursor, 1-fluoro-3-nitrobenzene. In an electrophilic aromatic substitution (EAS) reaction, the fluorine atom is an activating, ortho-, para- director, while the nitro group is a strongly deactivating, meta- director. Both substituents direct the incoming electrophile to the desired C-1 position (as well as the C-5 position). However, the strong deactivating nature of the nitro group can render the aromatic ring highly resistant to electrophilic attack, potentially requiring harsh reaction conditions.
-
B. Multi-step Synthesis from a Pre-functionalized Ring: This strategy involves using a starting material that already possesses a functional group that can be readily converted into the sulfonyl chloride. A common and effective approach is the use of an amino group, which can be converted to a sulfonyl chloride via a Sandmeyer-type reaction. The required precursor, 2-fluoro-4-nitroaniline, is accessible from commercially available starting materials.[2][3] This route often provides better control over regioselectivity and can be more reliable than direct chlorosulfonation of a deactivated ring.
This guide will focus on the Direct Chlorosulfonation pathway as the most atom-economical approach, with a detailed discussion of the mechanistic principles that ensure its success. An overview of the alternative Sandmeyer route will also be provided.
Primary Pathway: Direct Chlorosulfonation of 1-Fluoro-3-nitrobenzene
This method is the most direct route and leverages the concordant directing effects of the fluorine and nitro groups. The reaction proceeds by treating 1-fluoro-3-nitrobenzene with an excess of chlorosulfonic acid.
Mechanistic Insights
The key to this reaction is the generation of the potent electrophile, the chlorosulfonium cation (SO₂Cl⁺). It is generally accepted that this electrophile is formed in situ from the auto-protolysis of chlorosulfonic acid.[4][5]
Mechanism of Electrophile Formation: 3 ClSO₃H ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺
Once formed, the SO₂Cl⁺ electrophile attacks the electron-rich aromatic ring. The regiochemical outcome is dictated by the substituents. The fluorine atom, through its +M (mesomeric) effect, directs the incoming electrophile to the ortho and para positions. The nitro group, a strong -M/-I group, directs to the meta position. Both groups favor substitution at the C-1 and C-5 positions. The reaction yields the desired this compound.
Experimental Protocol: Chlorosulfonation
This protocol is adapted from established procedures for the chlorosulfonation of substituted nitrobenzenes.[6]
Reagents & Equipment:
-
1-Fluoro-3-nitrobenzene
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Ice bath
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas)
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked flask, place chlorosulfonic acid (e.g., 5 molar equivalents). Cool the flask in an ice-salt bath to 0-5 °C with gentle stirring.
-
Substrate Addition: Slowly add 1-fluoro-3-nitrobenzene (1 molar equivalent) dropwise via the dropping funnel over a period of 30-45 minutes. It is critical to maintain the internal temperature below 10 °C to minimize side reactions.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Optional Thionyl Chloride Addition: To ensure the complete conversion of any sulfonic acid byproduct back to the sulfonyl chloride, cool the reaction mixture back to 0-5 °C and add thionyl chloride (1.5 molar equivalents) dropwise. Stir for 1-2 hours at room temperature.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate a large amount of HCl gas; it must be performed in a well-ventilated fume hood.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. Dry the crude product under vacuum. Recrystallization from a suitable solvent, such as hexane or a hexane/ethyl acetate mixture, can be performed to achieve high purity.
Data Summary
| Parameter | Value |
| Starting Material | 1-Fluoro-3-nitrobenzene |
| Key Reagent | Chlorosulfonic Acid |
| Typical Yield | 75-85% |
| Appearance | Yellowish crystalline solid |
| Melting Point | Approx. 65-68 °C (for related isomers)[7] |
Visualization of the Synthesis Pathway
The following diagram illustrates the direct chlorosulfonation of 1-fluoro-3-nitrobenzene.
Caption: Direct chlorosulfonation pathway to the target compound.
Alternative Pathway: The Sandmeyer Approach
An alternative and reliable route begins with 2-fluoro-4-nitroaniline.
-
Synthesis of 2-Fluoro-4-nitroaniline: This precursor can be synthesized from 3,4-difluoronitrobenzene by selective ammonolysis, where one fluorine atom is displaced by an amino group under pressure.[3]
-
Diazotization: The aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Sulfonyl Chloride Formation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This results in the displacement of the diazonium group (-N₂⁺) by the sulfonyl chloride group (-SO₂Cl).
This method, while longer, avoids the potentially harsh conditions of direct chlorosulfonation on a deactivated ring and offers excellent regiochemical control.
Safety and Handling: A Critical Imperative
Working with chlorosulfonic acid and thionyl chloride requires strict adherence to safety protocols due to their hazardous nature.
-
Chlorosulfonic Acid (ClSO₃H):
-
Hazards: Extremely corrosive and causes severe skin burns and eye damage.[8][9] It is fatal if inhaled and reacts violently with water, releasing large quantities of toxic and corrosive hydrogen chloride gas.[10][11]
-
Precautions: Always handle in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[10] Ensure an emergency shower and eyewash station are immediately accessible.[10] Never add water to the acid; for quenching, always add the acid slowly to ice/water.[11]
-
-
Thionyl Chloride (SOCl₂):
-
Hazards: Toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[12] It also reacts violently with water to produce HCl and SO₂ gases.
-
Precautions: Use only in a fume hood.[12] Wear appropriate PPE. Avoid contact with water and moisture. Store in a tightly closed container in a dry, well-ventilated area.[12]
-
All waste materials must be neutralized and disposed of in accordance with institutional and local regulations. A risk assessment should be conducted before commencing any experimental work.[13]
Conclusion
The synthesis of this compound is most directly achieved via the electrophilic chlorosulfonation of 1-fluoro-3-nitrobenzene. This pathway is efficient due to the synergistic directing effects of the ring substituents. The mechanistic integrity of the reaction relies on the in situ formation of the SO₂Cl⁺ electrophile. For syntheses requiring milder conditions or where the starting material is more readily available, the multi-step Sandmeyer reaction from 2-fluoro-4-nitroaniline presents a robust and viable alternative. Regardless of the chosen pathway, uncompromising adherence to safety protocols when handling corrosive and water-reactive reagents like chlorosulfonic acid is paramount to ensuring a safe and successful synthesis.
References
- 1. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]
- 2. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 3. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. echemi.com [echemi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
physicochemical properties of 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride
An In-depth Technical Guide to 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride for Advanced Chemical Synthesis
This guide provides an in-depth exploration of this compound, a critical reagent for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to dissect the causality behind its properties and its strategic application in modern organic synthesis.
Introduction: A Multifunctional Building Block
This compound (CAS No. 1146290-36-9) is a highly functionalized aromatic compound that has gained prominence as a versatile intermediate.[1] Its utility stems from the orthogonal reactivity of its three key functional groups: a reactive sulfonyl chloride, an activating nitro group, and a strategically placed fluorine atom. This unique combination allows for sequential, regioselective modifications, making it an invaluable starting material for complex molecular architectures. The strategic incorporation of fluorine, in particular, is a cornerstone of modern medicinal chemistry, often used to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[2] This document serves as a comprehensive technical resource on its physicochemical properties, reactivity, handling, and application.
Section 1: Core Physicochemical Properties
The physical characteristics of a reagent are foundational to its handling, storage, and application in reactions. The properties of this compound are dictated by the interplay of its constituent functional groups.
| Property | Value | Source(s) |
| CAS Number | 1146290-36-9 | [1][3] |
| Molecular Formula | C₆H₃ClFNO₄S | [3] |
| Molecular Weight | 239.61 g/mol | [3] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 44-47 °C | [1] |
| Solubility | Insoluble in water; Soluble in toluene, THF, CH₂Cl₂, Ethyl Acetate | [4] |
| Storage Temperature | -20°C | [3] |
Expert Insights: The relatively low melting point is typical for asymmetrically substituted benzene rings, where efficient crystal lattice packing is hindered.[5] The compound's recommended storage at -20°C is a direct consequence of the reactivity of the sulfonyl chloride moiety, which is susceptible to hydrolysis.[3][4]
Section 2: Structure and Spectroscopic Profile
Accurate structural confirmation is paramount. Below are the standard analytical signatures for this compound.
Molecular Structure
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the primary method for identity confirmation.
-
¹H NMR (CDCl₃):
-
δ 8.32 (dd, J = 9.0, 5.0 Hz, 1H, Ar-H)
-
δ 7.64 (dd, J = 7.5, 2.5 Hz, 1H, Ar-H)
-
δ 7.61-7.57 (m, 1H, Ar-H)[1]
-
Mechanistic Interpretation: The distinct splitting patterns (doublet of doublets, multiplet) and chemical shifts are characteristic of the trisubstituted aromatic ring. The downfield shifts are caused by the strong electron-withdrawing effects of the nitro and sulfonyl chloride groups.
Standardized Analytical Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H spectrum on a 400 MHz (or higher) spectrometer.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Acquire ¹³C, ¹⁹F, and 2D spectra (COSY, HSQC) as needed for more detailed structural elucidation.
Protocol 2: Mass Spectrometry for Molecular Weight Verification
-
Prepare a dilute solution (10-50 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol.
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the spectrum in both positive and negative ion modes.
-
Trustworthiness Check: The observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the molecule (C₆H₃ClFNO₄S = 238.9455 Da) plus or minus the mass of an adduct ion (e.g., [M+H]⁺, [M+Na]⁺).[6]
Section 3: Reactivity, Stability, and Synthetic Applications
The synthetic value of this reagent lies in the predictable and sequential reactivity of its functional groups.
Chemical Stability and Reactivity Profile
-
Moisture Sensitivity: The sulfonyl chloride group is highly electrophilic and readily undergoes hydrolysis in the presence of water or protic solvents to form the corresponding sulfonic acid. This necessitates handling under anhydrous conditions.[4][7]
-
Thermal Stability: The compound is stable under recommended storage conditions but will decompose at elevated temperatures, releasing toxic gases such as NOx, SOx, and HCl/HF.[7]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases, which can lead to vigorous or violent reactions.[7][8]
Core Reaction Pathways
The molecule offers three primary sites for chemical modification, which can be addressed with high selectivity.
Caption: Key reaction pathways for this compound.
-
Sulfonamide Formation: The sulfonyl chloride is the most reactive site towards nucleophiles like primary and secondary amines, readily forming stable sulfonamides. This is a cornerstone reaction in the synthesis of sulfa drugs and other bioactive molecules.[9]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to two strong electron-withdrawing groups (nitro and sulfonyl chloride), is highly activated towards SNAr. Nucleophiles such as alkoxides, thiophenoxides, or amines can displace the fluoride, often under mild conditions. This reaction is a powerful tool for introducing diverse functionalities onto the aromatic ring.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an aniline using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This unmasks a nucleophilic amino group, which can then be used for subsequent amide bond formation, diazotization, or other transformations.
Expert Insight: The strategic advantage of this reagent is the ability to perform these reactions in a planned sequence. For instance, one can first react the sulfonyl chloride, then perform an SNAr reaction on the fluoride, and finally reduce the nitro group, providing a logical and efficient route to highly complex molecules from a single starting material.
Section 4: Safety, Handling, and Storage
Due to its reactivity, proper handling of this compound is critical for laboratory safety.
GHS Hazard Identification
-
Hazard Statements: Causes serious eye damage (H318), May cause an allergic skin reaction (H317).[8] It is also classified as a corrosive solid.[10]
-
Signal Word: Danger[8]
-
Pictograms:
-
Corrosion (GHS05)
-
Health Hazard/Sensitizer (GHS07/GHS08)
-
Recommended Handling and Personal Protective Equipment (PPE)
Caption: Workflow for safe handling and required PPE.
-
Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of dust.[10] Ensure an eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment:
First Aid and Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
References
- 1. This compound | 1146290-36-9 [chemicalbook.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. usbio.net [usbio.net]
- 4. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 [smolecule.com]
- 6. 2-Fluoro-5-nitrobenzenesulfonyl chloride | C6H3ClFNO4S | CID 12904372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-nitrobenzene-1-sulfonyl chloride is a pivotal reagent in modern medicinal chemistry and organic synthesis. Its unique trifunctional nature—possessing a reactive sulfonyl chloride, an activating nitro group, and a strategically placed fluorine atom—renders it a highly versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. We will delve into the mechanistic underpinnings of its reactivity and provide practical insights for its use in the laboratory.
Part 1: Core Chemical and Physical Properties
Identification and Structure
-
Chemical Name: this compound
-
CAS Number: 1146290-36-9[1]
-
Molecular Formula: C₆H₃ClFNO₄S
-
Molecular Weight: 239.61 g/mol
-
Structure:
The structure of this compound features a benzene ring substituted with a sulfonyl chloride group at position 1, a fluorine atom at position 2, and a nitro group at position 4.
Physicochemical Data
| Property | Value | Source |
| Appearance | Light yellow solid | [1] |
| Melting Point | 44-45 °C | [1] |
| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. Insoluble in water. | Inferred from synthesis workup[1] |
Spectroscopic Data
A key aspect of compound verification is its spectroscopic signature.
-
¹H NMR (CDCl₃): δ 8.32 (dd, J = 9.0, 5.0 Hz, 1H, Ar-H), 7.64 (dd, J = 7.5, 2.5 Hz, 1H, Ar-H), 7.61-7.57 (m, 1H, Ar-H).[1] The downfield shifts of the aromatic protons are characteristic of a benzene ring bearing strong electron-withdrawing groups.
Part 2: Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common laboratory-scale synthesis proceeds from 1-(benzylsulfonyl)-2-fluoro-4-nitrobenzene.[1]
Synthetic Workflow
The following diagram outlines a typical synthetic approach.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[1]
-
Reaction Setup: To a cooled (0 °C) solution of 1-(benzylsulfonyl)-2-fluoro-4-nitrobenzene (10.5 g, 40.0 mmol) in a mixture of acetonitrile (400 mL), acetic acid (5 mL), and water (10 mL), add 1,3-dichloro-5,5-dimethylhydantoin (15.8 g, 80.0 mmol) in batches.
-
Causality: The use of a mixed solvent system facilitates the dissolution of both the organic substrate and the oxidant. Acetic acid acts as a catalyst. The reaction is conducted at 0 °C to control the exothermicity of the oxidative chlorination.
-
-
Reaction Execution: Stir the reaction mixture at 0 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to near dryness. Dilute the crude product with dichloromethane (500 mL) and cool the solution to approximately 0 °C.
-
Purification: Wash the organic layer with a 5% aqueous sodium bicarbonate solution (550 mL) added slowly at a temperature below 10 °C, followed by a wash with cooled brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
-
Self-Validation: The aqueous sodium bicarbonate wash is crucial for neutralizing any remaining acidic components. The brine wash aids in the removal of water from the organic layer. Drying with anhydrous sodium sulfate ensures the final product is free of moisture, which could hydrolyze the sulfonyl chloride.
-
-
Final Product: The resulting product is a light yellow solid (71% yield) with a melting point of 44-45 °C.[1] For analytically pure samples, further purification can be achieved by preparative thin-layer chromatography (9:1 hexane/ethyl acetate).[1]
Part 3: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The presence of the ortho-fluoro and para-nitro groups significantly influences this reactivity.
The Role of Fluoro and Nitro Substituents
Both the fluorine atom and the nitro group are strong electron-withdrawing groups. Their presence on the benzene ring increases the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key feature that makes this reagent particularly useful in synthesis.
Sulfonamide Formation: A Cornerstone Reaction
The most prominent reaction of this compound is its reaction with primary and secondary amines to form sulfonamides. This reaction is a fundamental transformation in the synthesis of a vast number of biologically active compounds.
Caption: General scheme for sulfonamide formation.
Mechanism: The reaction is generally believed to proceed through a two-step addition-elimination mechanism.[4] The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the stable sulfonamide bond. The presence of a non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct.
Application in Kinase Inhibitor Synthesis
The 2-fluoro-4-nitrophenylsulfonamide moiety is a valuable pharmacophore in the design of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The sulfonamide group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The fluorinated and nitrated phenyl ring can be further functionalized to enhance potency and selectivity. This reagent is particularly relevant in the synthesis of targeted covalent inhibitors, where the electrophilic nature of the sulfonyl group can be exploited to form a covalent bond with a nucleophilic residue (e.g., lysine) in the target protein, leading to irreversible inhibition.[5][6][7]
Part 4: Safety and Handling
As a highly reactive chemical, this compound and its isomers must be handled with appropriate safety precautions.
Hazard Identification
Based on safety data for isomeric and related compounds, this compound should be considered:
-
Irritant: May cause respiratory irritation.[9]
-
Moisture Sensitive: Reacts with water, potentially releasing corrosive HCl gas.[8]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9]
-
Ventilation: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex organic molecules, particularly those with therapeutic potential. Its enhanced reactivity, driven by the ortho-fluoro and para-nitro substituents, makes it an ideal building block for the construction of sulfonamide-containing compounds. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its safe and effective use in research and development. As the quest for novel and more effective therapeutics continues, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
- 1. This compound | 1146290-36-9 [chemicalbook.com]
- 2. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 13C NMR [m.chemicalbook.com]
- 3. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based design of targeted covalent inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride | C6H3ClFNO4S | CID 2759046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Blueprint of 2-Fluoro-4-nitrobenzene-1-sulfonyl Chloride: An In-depth Technical Guide
Abstract
2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNSC) is a pivotal reagent and building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a reactive sulfonyl chloride, an electron-withdrawing nitro group, and a fluorine atom, makes it a versatile scaffold for creating complex molecular architectures. Accurate structural confirmation and purity assessment are paramount for its effective use. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular identity of FNSC. We delve into the causality behind spectral features, present detailed experimental protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The unambiguous characterization of a molecule like this compound, with its multiple reactive sites, is foundational to its application. Spectroscopic techniques provide a non-destructive roadmap to its electronic and atomic arrangement. NMR spectroscopy elucidates the precise connectivity and spatial relationships of atoms, IR spectroscopy identifies the key functional groups through their vibrational modes, and Mass Spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis.
Caption: Structure of this compound with proton numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled detail about the chemical environment of NMR-active nuclei. For FNSC, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of distinct protons and their connectivity through spin-spin coupling. The aromatic region of FNSC is particularly informative due to the influence of the fluorine substituent.
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H6 | 8.32 | dd | J = 9.0, 5.0 |
| H5 | 7.64 | dd | J = 7.5, 2.5 |
| H3 | 7.61-7.57 (multiplet) | m | N/A |
Data sourced from ChemicalBook.[1]
Interpretation and Field Insights: The spectrum displays three distinct signals in the aromatic region, as expected.
-
H6 (8.32 ppm): This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group and meta to the nitro group, justifying its downfield shift. It appears as a doublet of doublets (dd) due to coupling with H5 (ortho coupling, ³JHH ≈ 9.0 Hz) and the fluorine atom at C2 (meta coupling, ⁴JHF ≈ 5.0 Hz).
-
H5 (7.64 ppm): This proton is coupled to H6 (ortho coupling, ³JHH ≈ 7.5 Hz) and H3 (meta coupling, ⁴JHH ≈ 2.5 Hz), resulting in a doublet of doublets.
-
H3 (7.57-7.61 ppm): This proton is ortho to the fluorine atom, leading to a significant coupling constant. It is also coupled to H5 (meta). The signal is described as a multiplet, consistent with these interactions.
Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin couplings in FNSC.
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, yielding sharp signals over a wide chemical shift range, making it an excellent diagnostic tool.[2][3]
Expected Data: While specific experimental data for the title compound is not prevalent, data for a structurally similar compound, 2-chloro-4-fluorobenzenesulfonyl fluoride, shows a ¹⁹F signal from the C-F bond at approximately -111.9 ppm.[4] Aryl-fluoride chemical shifts are highly sensitive to the electronic nature of other ring substituents.[5] For FNSC, the ¹⁹F signal is expected in the range of -100 to -120 ppm (relative to CFCl₃). The signal should appear as a multiplet due to couplings with the ortho proton (H3) and meta proton (H6).
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[4]
-
¹H NMR Acquisition:
-
Acquire a one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency. Use CFCl₃ as an external reference (δ = 0 ppm).
-
Acquire a proton-decoupled spectrum to simplify the signal to a singlet for chemical shift determination, and a proton-coupled spectrum to observe the J-couplings.
-
-
Data Analysis: Integrate the signals in the ¹H spectrum to confirm proton ratios. Measure chemical shifts relative to TMS (0 ppm) and coupling constants (J) in Hertz.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational modes of molecules, providing a rapid and definitive method for identifying functional groups. The spectrum of FNSC is expected to show strong, characteristic absorptions for the sulfonyl chloride, nitro, and fluoroaromatic moieties.
Table 2: Predicted Characteristic IR Absorption Frequencies for FNSC
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Nitro (NO₂) | Asymmetric Stretch | ~1530 | Strong |
| Nitro (NO₂) | Symmetric Stretch | ~1350 | Strong |
| Aromatic C=C | Ring Stretching | 1600 - 1475 | Medium-Weak |
| Sulfonyl (SO₂) | Asymmetric Stretch | ~1370 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | ~1180 | Strong |
| C-F | Stretching | 1250 - 1000 | Strong |
| S-Cl | Stretching | 800 - 600 | Strong |
Frequency ranges are based on standard IR correlation tables.[6][7]
Interpretation and Field Insights: The most diagnostic peaks are the two very strong bands for the NO₂ group and the two strong bands for the SO₂ group. The presence of all four of these absorptions provides compelling evidence for the molecular structure. The C-F stretch is also a strong band, but it falls in the complex "fingerprint region," where many other single-bond vibrations occur.[6]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Using electron ionization (EI), the molecule is fragmented, and the resulting pattern provides a structural fingerprint.
Molecular Weight:
-
Molecular Formula: C₆H₃ClFNO₄S[8]
-
Average Molecular Weight: 239.61 g/mol [8]
-
Monoisotopic Mass: 238.9455 Da[9]
Table 3: Predicted Key Fragments in the EI Mass Spectrum of FNSC
| m/z (Mass/Charge) | Proposed Fragment Ion | Identity of Lost Neutral/Radical |
|---|---|---|
| 239 / 241 | [C₆H₃ClFNO₄S]⁺˙ | Molecular Ion (M⁺˙) |
| 204 | [C₆H₃FNO₄S]⁺ | Cl• |
| 175 / 177 | [C₆H₃ClFOS]⁺˙ | NO₂ |
| 140 | [C₆H₃FOS]⁺ | NO₂, Cl• |
Interpretation and Field Insights: The molecular ion peak (M⁺˙) is expected at m/z 239. A crucial feature will be the M+2 peak at m/z 241, with an intensity approximately one-third that of the m/z 239 peak. This 3:1 isotopic signature is definitive proof of the presence of one chlorine atom in the ion.[10]
Key fragmentation pathways for sulfonyl chlorides often involve the loss of the chlorine radical (Cl•) or the entire SO₂Cl group.[11] Aromatic nitro compounds typically show a loss of NO₂.[12] The fragmentation cascade will be a competition between these pathways.
Caption: Primary proposed fragmentation pathways for FNSC.
Conclusion
The structural elucidation of this compound is unequivocally achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H NMR confirms the substitution pattern on the aromatic ring and the key proton-fluorine couplings. IR spectroscopy provides a rapid and certain method for identifying the critical sulfonyl chloride and nitro functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, including the definitive isotopic signature of chlorine. This guide provides the foundational spectroscopic data and interpretive logic essential for any researcher utilizing this versatile chemical intermediate.
References
- 1. This compound | 1146290-36-9 [chemicalbook.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. eng.uc.edu [eng.uc.edu]
- 8. usbio.net [usbio.net]
- 9. 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride | C6H3ClFNO4S | CID 2759046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aaqr.org [aaqr.org]
- 12. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]
An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-nitrobenzene-1-sulfonyl chloride is a bifunctional electrophile of significant interest in medicinal chemistry and organic synthesis. Possessing two distinct reactive sites—a highly electrophilic sulfonyl chloride group and an activated aromatic ring susceptible to nucleophilic aromatic substitution (SNAr)—this reagent offers a versatile platform for the construction of complex molecular architectures. Understanding and controlling the chemoselectivity of its reactions is paramount for its effective utilization. This guide provides a comprehensive analysis of the reactivity of the sulfonyl chloride moiety, exploring the factors that govern its selective functionalization in the presence of the competing SNAr pathway. We will delve into the mechanistic underpinnings of this selectivity, provide field-proven experimental protocols, and present a framework for predicting and controlling reaction outcomes with various nucleophiles.
Introduction: A Molecule with Dual Reactivity
This compound presents a classic case of competitive reactivity. The molecule's structure features two key electrophilic centers:
-
The Sulfonyl Chloride Group: The sulfur atom is rendered highly electrophilic by the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack. This site is the gateway to forming sulfonamides, sulfonate esters, and other sulfur-based functional groups.
-
The Aromatic Ring: The carbon atom bonded to the fluorine (C-2) is activated towards nucleophilic aromatic substitution (SNAr). This activation is a consequence of the strong electron-withdrawing effects of the nitro group at the para-position and the sulfonyl chloride group at the ortho-position.
The central challenge and, indeed, the synthetic utility of this reagent lies in the selective reaction at one of these sites while leaving the other intact for subsequent transformations. This orthogonal reactivity is a valuable tool in multi-step synthesis.
The Decisive Factors: Unraveling Chemoselectivity
The outcome of the reaction of this compound with a nucleophile is a delicate balance of several factors. Generally, for halo(het)arene sulfonyl halides that are reactive in SNAr, amination reactions tend to occur at the sulfonyl halide group first.[1][2][3] A subsequent SNAr reaction is feasible if the aromatic core is sufficiently reactive.[1][2][3]
The Nature of the Nucleophile
The inherent properties of the attacking nucleophile play a pivotal role in determining the reaction pathway.
-
Hard vs. Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, the hard sulfur atom of the sulfonyl chloride is preferentially attacked by hard nucleophiles like primary and secondary amines and alcohols. Softer nucleophiles, such as thiolates, might show a greater propensity for SNAr.
-
Steric Hindrance: Bulky nucleophiles may face steric hindrance when attacking the sulfonyl chloride group, which is flanked by the aromatic ring and its substituents. In such cases, the more exposed C-F bond might become the preferred site of attack.
Reaction Conditions: The Chemist's Toolkit for Control
Judicious selection of reaction conditions can steer the reaction towards the desired outcome.
-
Temperature: Reactions at the sulfonyl chloride group are often kinetically favored and can proceed at lower temperatures. SNAr reactions, which involve the formation of a high-energy Meisenheimer complex, typically require more forcing conditions (higher temperatures). This provides a handle for kinetic versus thermodynamic control.
-
Solvent: The choice of solvent can influence the solvation of both the reactants and the transition states, thereby altering the relative rates of the two competing pathways. Aprotic solvents are commonly employed for sulfonamide synthesis.
-
Base: The presence and nature of a base are critical, especially in reactions with amines and alcohols, to neutralize the HCl byproduct. The choice of base can influence the nucleophilicity of the reagent.
Reaction with N-Nucleophiles: The Path to Sulfonamides
The reaction of this compound with primary and secondary amines is a cornerstone transformation, yielding sulfonamides which are prevalent motifs in medicinal chemistry.
General Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base is typically required to quench the HCl formed.
Caption: Formation of a sulfonamide.
Experimental Protocol: Synthesis of N-Aryl-2-fluoro-4-nitrobenzenesulfonamide
This protocol outlines a general procedure for the synthesis of a sulfonamide, a reaction that typically proceeds with high chemoselectivity at the sulfonyl chloride group.
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.1 eq) to the solution.
-
Add the base (e.g., pyridine or triethylamine, 1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents the hydrolysis of the highly reactive sulfonyl chloride by atmospheric moisture.
-
Anhydrous Solvent: Water can compete with the amine nucleophile, leading to the formation of the sulfonic acid byproduct.
-
Excess Amine and Base: A slight excess of the amine ensures complete consumption of the sulfonyl chloride. The base is crucial to neutralize the generated HCl, which would otherwise protonate the amine, rendering it non-nucleophilic.
-
Aqueous Workup: The acid wash removes excess amine and the basic catalyst. The brine wash helps to remove water from the organic layer.
Reaction with O-Nucleophiles: Crafting Sulfonate Esters
The reaction with alcohols and phenols yields sulfonate esters, which are valuable intermediates in organic synthesis, often serving as good leaving groups.
General Mechanism
Similar to sulfonamide formation, the reaction involves the nucleophilic attack of the alcohol on the sulfonyl chloride. This reaction is also typically performed in the presence of a base.
Caption: Formation of a sulfonate ester.
Experimental Protocol: Synthesis of an Aryl 2-Fluoro-4-nitrophenyl sulfonate
Materials:
-
This compound
-
Phenol or other alcohol
-
Potassium carbonate or other suitable base
-
Acetone or other suitable polar aprotic solvent
-
Water
-
Ethyl acetate
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol (1.1 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 eq) in acetone dropwise.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
The Competing Pathway: Nucleophilic Aromatic Substitution (SNAr)
Under certain conditions, particularly with softer nucleophiles or at elevated temperatures, nucleophilic attack can occur at the C-2 position of the aromatic ring, leading to the displacement of the fluoride ion.
Mechanistic Considerations
The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The strong electron-withdrawing nitro and sulfonyl chloride groups are crucial for stabilizing this intermediate.
Caption: The SNAr pathway.
Conditions Favoring SNAr
-
Strongly Nucleophilic Reagents: Potent nucleophiles, especially when used in excess.
-
Elevated Temperatures: To overcome the activation energy for the formation of the Meisenheimer complex.
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can accelerate SNAr reactions.
Summary of Reactivity and Selectivity
The following table provides a general overview of the expected reactivity of this compound with different classes of nucleophiles under standard conditions.
| Nucleophile Class | Primary Reactive Site | Typical Product | Conditions Favoring This Pathway |
| Primary/Secondary Amines | Sulfonyl Chloride | Sulfonamide | Low to moderate temperatures, stoichiometric base. |
| Alcohols/Phenols | Sulfonyl Chloride | Sulfonate Ester | Basic conditions, moderate temperatures. |
| Thiols/Thiolates | Can be competitive | Thiosulfonate or SNAr product | Dependent on nucleophilicity and reaction conditions. |
Safety Considerations
This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. The compound is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a powerful synthetic building block whose utility is maximized through a thorough understanding of its dual reactivity. The sulfonyl chloride group is generally the more reactive site, particularly with hard nucleophiles like amines and alcohols under kinetic control (lower temperatures). However, the potential for SNAr at the activated aromatic ring provides an orthogonal handle for further functionalization, which can often be accessed under more forcing conditions. By carefully selecting the nucleophile and controlling the reaction conditions, researchers can selectively harness the reactivity of this versatile reagent to construct a diverse range of complex molecules for applications in drug discovery and materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. | Semantic Scholar [semanticscholar.org]
- 3. SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Applications of Fluorinated Sulfonyl Chlorides in Organic Synthesis
Introduction: The Power of Fluorine in Sulfonyl Chemistry
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into reagents can dramatically alter their reactivity and utility. Fluorinated sulfonyl chlorides, such as trifluoromethanesulfonyl chloride (TfCl) and nonafluorobutanesulfonyl chloride (NfCl), stand as prime examples of this principle. These reagents are distinguished by the potent electron-withdrawing nature of their perfluoroalkyl chains, which renders the sulfur atom exceptionally electrophilic.[1][2] This heightened electrophilicity, combined with the inherent stability of the resulting perfluoroalkanesulfonyl moieties, makes them powerful and versatile tools in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][3][4]
Unlike their non-fluorinated alkane or arylsulfonyl chloride counterparts, fluorinated variants exhibit significantly increased reactivity towards nucleophiles. This allows for reactions to proceed under milder conditions and often with greater efficiency. Furthermore, when compared to the corresponding sulfonyl fluorides, sulfonyl chlorides are more reactive electrophiles, though they are generally less stable, particularly towards moisture.[5][6][7] This guide provides an in-depth exploration of the core applications of fluorinated sulfonyl chlorides, focusing on the mechanistic rationale behind their use and providing practical, field-proven protocols for their implementation.
Core Application I: Sulfonylation of Nucleophiles
The most widespread application of fluorinated sulfonyl chlorides is the sulfonylation of various nucleophiles. This reaction provides a robust method for forming highly stable sulfonate esters and sulfonamides, which are not only common motifs in bioactive molecules but also serve as critical intermediates in further synthetic transformations.
Formation of Sulfonate Esters: Crafting Superior Leaving Groups
The reaction of a fluorinated sulfonyl chloride with an alcohol or phenol in the presence of a non-nucleophilic base yields a perfluoroalkanesulfonate ester.[1]
Caption: General workflow for the synthesis of sulfonate esters.
The resulting sulfonates, particularly triflates (Tf) and nonaflates (Nf), are among the most effective leaving groups known in organic chemistry. This exceptional leaving group ability is a direct consequence of the extensive charge delocalization in the departing perfluoroalkanesulfonate anion, stabilized by the powerful inductive effect of the perfluoroalkyl chain. This stability facilitates a wide range of subsequent transformations, including nucleophilic substitution and elimination reactions, often under mild conditions.[1][8]
Exemplary Protocol: Synthesis of a Triflate Ester
Objective: To convert a primary alcohol into its corresponding triflate ester, preparing it for subsequent nucleophilic substitution.
Materials:
-
Primary Alcohol (1.0 equiv)
-
Trifluoromethanesulfonyl chloride (TfCl, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 equiv)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add trifluoromethanesulfonyl chloride dropwise via syringe over 10-15 minutes. Causality Note: The slow addition at low temperature is critical to control the exothermic reaction and prevent the formation of undesired side products.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Trustworthiness Note: This washing sequence is self-validating. The NH₄Cl wash removes excess pyridine, while the NaHCO₃ wash removes any remaining acidic species, ensuring a clean product upon solvent removal.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude triflate is often used immediately in the next step due to its high reactivity.
Formation of Sulfonamides: A Cornerstone of Medicinal Chemistry
The reaction between a fluorinated sulfonyl chloride and a primary or secondary amine is a highly reliable method for synthesizing sulfonamides.[1][4] This functional group is a privileged scaffold in medicinal chemistry, present in a vast array of drugs, including antibiotics, diuretics, and anticonvulsants, owing to its ability to act as a stable hydrogen bond donor and acceptor.[1][4][5]
Caption: Direct synthesis of sulfonamides from amines.
Exemplary Protocol: Synthesis of an N-Aryl Trifluoromethylsulfonamide
Objective: To synthesize a sulfonamide from an aniline derivative.[9]
Materials:
-
Aniline (1.0 equiv)
-
Trifluoromethanesulfonyl chloride (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N, 1.2 equiv)
-
1 M HCl solution
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aniline derivative and triethylamine in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of trifluoromethanesulfonyl chloride in a small amount of anhydrous DCM.
-
Add the TfCl solution dropwise to the cooled amine solution over 20 minutes. Causality Note: Triethylamine acts as an essential scavenger for the HCl generated during the reaction. Its removal drives the equilibrium towards the product and prevents the protonation of the starting aniline, which would render it non-nucleophilic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.[9]
| Nucleophile Class | Typical Base | Typical Solvent | Temperature (°C) | Key Consideration |
| Primary/Secondary Alcohols | Pyridine, Et₃N | DCM, THF | -20 to 25 | Low temperature is crucial to prevent side reactions. |
| Phenols | K₂CO₃, Et₃N | Acetonitrile, DMF | 0 to 50 | Phenols are less nucleophilic; may require slightly elevated temperatures. |
| Primary/Secondary Amines | Et₃N, DIPEA | DCM, THF | 0 to 25 | An HCl scavenger is mandatory. |
| Anilines | Pyridine, Et₃N | DCM, Acetonitrile | 0 to 25 | Electron-poor anilines may require longer reaction times or warming. |
Core Application II: Reagents for Fluoroalkylation
While less direct than dedicated fluoroalkylation reagents, fluorinated sulfonyl chlorides can serve as precursors to fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, in certain transition-metal-catalyzed processes.[1]
Transition-Metal Catalyzed Trifluoromethylation
Under the action of a suitable transition metal catalyst, typically palladium or copper, trifluoromethanesulfonyl chloride can undergo a coupling reaction with aryl halides or boronic acids.[1] This process involves the oxidative addition of the metal into the aryl-halide bond, followed by a complex sequence that ultimately transfers the trifluoromethyl group from a sulfur-based intermediate to the aryl ring. This method provides a valuable route to trifluoromethylated aromatics, which are of high interest in drug development due to the ability of the CF₃ group to improve metabolic stability and binding affinity.[1][3]
Caption: Simplified catalytic cycle for trifluoromethylation.
Core Application III: Precursors to Sulfonyl Fluorides
A significant strategic application of fluorinated sulfonyl chlorides is their role as readily available precursors to the corresponding sulfonyl fluorides. While sulfonyl chlorides are potent electrophiles, their high reactivity can lead to instability and lack of selectivity in complex molecular settings.[5][6] Sulfonyl fluorides, in contrast, offer a unique balance of stability and "tunable" reactivity, making them ideal for applications like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the design of covalent chemical probes.[10][11][12]
The conversion is a straightforward halide exchange reaction, typically achieved by treating the sulfonyl chloride with a fluoride salt.[13][14]
Exemplary Protocol: Conversion of a Sulfonyl Chloride to a Sulfonyl Fluoride
Objective: To synthesize a more stable sulfonyl fluoride from its more reactive sulfonyl chloride precursor for use in SuFEx chemistry.
Materials:
-
Aryl Sulfonyl Chloride (1.0 equiv)
-
Potassium Fluoride (KF, spray-dried, 2.0-3.0 equiv)
-
18-Crown-6 (0.1 equiv)
-
Anhydrous Acetonitrile
Procedure:
-
To a flask containing the aryl sulfonyl chloride, add anhydrous acetonitrile.
-
Add spray-dried potassium fluoride and the phase-transfer catalyst, 18-crown-6. Causality Note: KF has low solubility in acetonitrile. 18-Crown-6 complexes the potassium ion, liberating a more "naked" and highly nucleophilic fluoride anion in the organic phase, which dramatically accelerates the halide exchange.[14][15]
-
Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 4-12 hours. Monitor the reaction by ¹⁹F NMR spectroscopy or GC-MS.
-
Upon completion, filter the reaction mixture to remove excess KF and other inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude sulfonyl fluoride can be purified by distillation, recrystallization, or column chromatography.
Conclusion
Fluorinated sulfonyl chlorides are indispensable reagents in the modern synthetic chemist's toolkit. Their heightened electrophilicity, driven by the powerful inductive effects of perfluoroalkyl groups, enables the efficient synthesis of sulfonate esters and sulfonamides—key functional groups and intermediates in drug discovery and materials science.[1][3] They serve as excellent precursors for creating superior leaving groups and provide access to the medicinally vital sulfonamide scaffold. Furthermore, their utility extends to specialized applications such as transition-metal-catalyzed trifluoromethylation and as convenient precursors to the increasingly important sulfonyl fluoride functional group. A thorough understanding of their reactivity, handling requirements, and mechanistic pathways empowers researchers to leverage these potent reagents for the elegant and efficient construction of complex molecular architectures.
References
- 1. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 12. Photocatalytic Sulfonyl Fluorination of Alkyl Organoboron Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02531F [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: High-Sensitivity Derivatization of Primary Amines using 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride for Chromatographic Analysis
This technical guide is intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of primary amines. It provides a detailed framework for the use of 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNSC) as a pre-column derivatization reagent to enhance the analytical performance of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.
Foundational Principles: The Strategic Imperative of Amine Derivatization
Primary amines are a ubiquitous functional group in pharmaceuticals, biological molecules, and industrial chemicals. However, their inherent physicochemical properties—high polarity, low volatility, and often weak ultraviolet (UV) absorbance—present significant challenges for direct analysis by modern chromatographic techniques. Derivatization, the targeted chemical modification of an analyte, serves as a powerful strategy to overcome these limitations.
This compound (FNSC) is a highly efficient derivatizing agent designed for primary amines. As an analogue of the well-established Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), FNSC reacts with primary amines to form stable sulfonamide derivatives.[1][2][3] These derivatives exhibit significantly improved chromatographic retention on reversed-phase columns and possess a strong chromophore, enabling highly sensitive UV detection.[4][5]
The Reaction Mechanism: A Nucleophilic Aromatic Substitution Pathway
The derivatization of a primary amine with FNSC proceeds through a well-defined nucleophilic aromatic substitution (SNA r) mechanism. The key to this reaction is the electron-deficient nature of the aromatic ring in FNSC, which is rendered highly susceptible to nucleophilic attack by the strong electron-withdrawing effects of the nitro (—NO₂) and sulfonyl chloride (—SO₂Cl) groups.
Causality of the Experimental Choices:
-
The Nucleophile: The primary amine, with its lone pair of electrons on the nitrogen atom, acts as the potent nucleophile.
-
The Electrophilic Target: The carbon atom bonded to the fluorine atom on the FNSC ring is the site of nucleophilic attack.
-
The Leaving Group: The fluorine atom is an excellent leaving group, readily displaced upon the formation of the transient, resonance-stabilized Meisenheimer complex.
-
The Role of Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA), or an inorganic buffer, like sodium bicarbonate, is essential to neutralize the acid and drive the reaction to completion.
Caption: Nucleophilic aromatic substitution of FNSC with a primary amine.
Comparative Analysis: FNSC in the Context of Other Derivatizing Agents
While numerous reagents are available for amine derivatization, the choice is dictated by the analytical objective and available instrumentation.[2]
| Derivatizing Agent | Target Amines | Detection | Advantages | Disadvantages |
| FNSC | Primary | UV, MS | Forms stable derivatives, strong UV absorbance. | Limited data on reaction with secondary amines. |
| Marfey's Reagent | Primary | UV, MS | Chiral analysis of amino acids.[1][3] | Higher cost, potential for diastereomeric separation complexities. |
| Dansyl Chloride | Primary & Secondary | Fluorescence, MS | High sensitivity, well-established methods.[2] | Derivatives can be light-sensitive. |
| o-Phthalaldehyde (OPA) | Primary | Fluorescence | Rapid reaction at room temperature.[4] | Derivatives can be unstable. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the derivatization of primary amines with FNSC. Optimization may be required for specific analytes and matrices.
Required Materials and Reagents
-
This compound (FNSC)
-
Primary amine standard or sample
-
Acetonitrile (ACN), HPLC grade
-
Triethylamine (TEA)
-
Sodium bicarbonate (NaHCO₃), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
Vortex mixer
-
Thermostatic heating block or water bath
-
HPLC system with UV or MS detector
Step-by-Step Derivatization Procedure
-
Preparation of Solutions:
-
Amine Solution: Prepare a stock solution of the primary amine in a suitable solvent (e.g., 1 mg/mL in water or buffer).
-
FNSC Solution: Prepare a fresh solution of FNSC in acetonitrile (e.g., 10 mg/mL). Note: FNSC is moisture-sensitive; prepare this solution immediately before use.
-
Base Solution: Use either 1 M sodium bicarbonate or a 1% (v/v) solution of triethylamine in acetonitrile.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, combine:
-
100 µL of the amine solution
-
100 µL of the base solution
-
-
Vortex briefly to mix.
-
Add 200 µL of the FNSC solution. A 2-5 fold molar excess of FNSC over the amine is recommended for complete derivatization.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the reaction at 50-60 °C for 45-60 minutes.
-
-
Reaction Quenching:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 50 µL of 1 M HCl to quench the reaction and neutralize the excess base. This step is critical for the stability of the derivatives.
-
-
Sample Preparation for Analysis:
-
The derivatized sample can be directly injected into the HPLC system. If necessary, dilute the sample with the initial mobile phase to an appropriate concentration for the detector's linear range.
-
Caption: Workflow for FNSC derivatization of primary amines.
Analytical Method Parameters
-
Chromatographic Column: A C18 reversed-phase column is recommended.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, typically provides good separation.
-
UV Detection: The FNSC-derivatized amines exhibit a strong UV absorbance maximum around 340 nm , similar to Marfey's reagent derivatives.[5][6]
-
LC-MS Detection: Electrospray ionization (ESI) in positive ion mode is suitable for the detection of the sulfonamide derivatives.
Quantitative Performance and Troubleshooting
The following table provides expected performance metrics, though these will be analyte-dependent.
| Parameter | Expected Value | Notes |
| Reaction Yield | > 90% | With optimized conditions and molar excess of FNSC. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Highly dependent on the analyte and detection system.[7][8] |
| Linearity (R²) | > 0.99 | Over a defined concentration range.[7][8] |
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Peak | Inactive FNSC (hydrolyzed), insufficient base, incomplete reaction. | Prepare FNSC solution fresh, ensure pH is basic during reaction, optimize incubation time and temperature. |
| Multiple Product Peaks | Side reactions, degradation of derivative. | Ensure proper quenching with acid, analyze samples promptly after derivatization. |
| Broad or Tailing Peaks | Suboptimal chromatographic conditions. | Adjust mobile phase gradient, pH, or try a different column chemistry. |
Safety Precautions
This compound is a corrosive and moisture-sensitive compound.[1][9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle FNSC in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[1][9]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.
Conclusion
The derivatization of primary amines with this compound is a highly effective method to enhance their detectability and chromatographic performance. The stable sulfonamide derivatives formed are well-suited for analysis by HPLC-UV and LC-MS. By following the detailed protocol and understanding the underlying chemical principles, researchers can achieve reliable and sensitive quantification of primary amines in a variety of sample matrices.
References
- 1. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Thermo Scientific FDAA (Marfey's Reagent) (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 6. Efficient enantiomeric analysis of primary amines and amino alcohols by high-performance liquid chromatography with precolumn derivatization using novel chiral SH-reagent N-(R)-mandelyl-(S)-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Quantification of Primary and Secondary Amines Using 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNBSC) Derivatization
Abstract
The quantitative analysis of primary and secondary amines is critical across diverse scientific domains, including pharmaceutical stability studies, environmental monitoring, and the characterization of biogenic amines in food science. A significant analytical challenge arises from the fact that many simple amines lack a native chromophore, precluding their sensitive detection by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detectors. This application note presents a comprehensive, field-proven protocol for the pre-column derivatization of amines using 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNBSC), a highly efficient reagent that imparts a strongly UV-absorbing moiety to the analyte. We detail the underlying chemical principles, provide step-by-step experimental procedures for derivatization and subsequent reversed-phase HPLC analysis, and offer a guide to method validation and troubleshooting. This method provides a robust, sensitive, and reliable framework for the routine analysis of amines in various matrices.
Introduction: The Rationale for Derivatization
Direct HPLC analysis of aliphatic and other non-aromatic amines is often hindered by their poor retention on common reversed-phase columns and their lack of a UV-absorbing functional group.[1] Pre-column derivatization is a powerful strategy to overcome these limitations.[2] This process involves a chemical reaction that converts the target analyte into a derivative with more favorable analytical properties.[3] An ideal derivatizing agent should react rapidly and completely with the analyte under mild conditions to form a single, stable product that is easily detectable.[2]
FNBSC emerges as an excellent reagent for this purpose. It reacts specifically with the nucleophilic nitrogen of primary and secondary amines to form highly stable sulfonamide derivatives. The nitrobenzene group incorporated into the derivative provides a strong chromophore, enabling sensitive UV detection at levels suitable for trace analysis.[4] This guide provides the scientific foundation and practical steps for implementing this robust analytical technique.
The Chemistry of FNBSC Derivatization
The core of this method is the nucleophilic substitution reaction between an amine and FNBSC. The sulfonyl chloride (-SO₂Cl) group is highly electrophilic and susceptible to attack by the lone pair of electrons on the nitrogen atom of a primary or secondary amine.
Causality of the Reaction:
-
Nucleophilic Attack: The amine's nitrogen atom acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.
-
Leaving Group Departure: The chloride ion is an excellent leaving group, and its departure results in the formation of a stable sulfonamide bond (N-SO₂).
-
Byproduct Formation: This reaction releases one equivalent of hydrochloric acid (HCl). To drive the reaction to completion, a base is added to the reaction mixture to neutralize the acid as it forms.[5][6]
-
Role of Substituents: The strong electron-withdrawing effect of the p-nitro group (-NO₂) increases the electrophilicity of the sulfonyl sulfur, making the reaction efficient.[4] This nitro group also serves as the essential chromophore for UV detection.
The general reaction is depicted below.
Caption: Nucleophilic substitution reaction of FNBSC with an amine.
Experimental Protocols
This section provides a self-validating, step-by-step protocol. Every step is designed to ensure complete derivatization and reproducible results.
Reagent and Standard Preparation
-
FNBSC Derivatizing Reagent (10 mg/mL): Accurately weigh 50 mg of this compound into a 5 mL amber volumetric flask. Dissolve and bring to volume with anhydrous acetonitrile.
-
Scientist's Note: Sulfonyl chlorides are moisture-sensitive. This solution should be prepared fresh daily and kept tightly capped to prevent hydrolysis, which would deactivate the reagent.
-
-
Buffer Solution (0.1 M Sodium Bicarbonate, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC-grade water. Adjust pH to 9.5 with 1 M NaOH if necessary.
-
Amine Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target amines in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with the appropriate solvent to cover the desired concentration range.
Derivatization Procedure
-
Sample Aliquot: In a 1.5 mL microcentrifuge tube or autosampler vial, place 100 µL of the amine standard solution or sample extract.
-
Add Buffer: Add 200 µL of the 0.1 M sodium bicarbonate buffer solution. Vortex briefly (5-10 seconds).
-
Add Reagent: Add 200 µL of the 10 mg/mL FNBSC derivatizing reagent.
-
Reaction: Immediately cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath set to 60°C for 30 minutes.
-
Scientist's Note: Heating accelerates the reaction to ensure it goes to completion. Optimization of time and temperature may be necessary for specific amines or complex matrices.
-
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Dilution & Injection: Dilute the sample with the initial mobile phase (e.g., add 500 µL) to ensure compatibility with the HPLC system. The sample is now ready for injection.
HPLC Analysis Workflow
The derivatized amines are now less polar and possess a strong chromophore, making them ideal for separation on a reversed-phase column with UV detection.
Caption: Overall workflow from sample derivatization to data analysis.
Recommended HPLC Conditions
The following conditions provide a robust starting point for method development.
| Parameter | Recommended Setting |
| HPLC System | Any standard HPLC with a UV/Vis or DAD detector |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size[8] |
| Mobile Phase A | 25 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Detection | 254 nm[6][9] |
| Injection Vol. | 20 µL |
Scientist's Note: The detection wavelength of 254 nm is a common starting point for aromatic compounds. For optimal sensitivity, it is highly recommended to determine the absorbance maximum (λmax) of the specific amine-FNBSC derivative by scanning with a Diode Array Detector (DAD).
Method Validation and Performance
A validated analytical method ensures that the results are reliable and accurate. Key validation parameters should be assessed according to established guidelines.[10][11][12]
| Validation Parameter | Description & Typical Acceptance Criteria |
| Linearity (r²) | The ability to elicit results that are directly proportional to the analyte concentration. Criteria: r² ≥ 0.995. |
| Accuracy (% Recovery) | The closeness of the measured value to the true value, often assessed by spiking a blank matrix. Criteria: 85-115% recovery.[11] |
| Precision (%RSD) | The degree of agreement among individual test results. Measured as repeatability (intra-day) and intermediate precision (inter-day). Criteria: %RSD ≤ 5%.[8][11] |
| LOD / LOQ | The lowest concentration that can be reliably detected and quantified, respectively. Determined based on signal-to-noise ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ). |
| Selectivity | The ability to assess the analyte in the presence of other components (e.g., matrix components, impurities). Assessed by analyzing blank and spiked matrices. |
The following data is illustrative and based on typical performance for derivatization-based HPLC methods.[10][11][13]
| Analyte (Example) | Linearity Range | LOQ (µg/mL) | Intra-day Precision (%RSD) |
| Putrescine | 0.1 - 20 µg/mL | 0.05 | < 3% |
| Histamine | 0.1 - 20 µg/mL | 0.05 | < 2.5% |
| Tyramine | 0.05 - 15 µg/mL | 0.02 | < 3% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very small analyte peaks | 1. FNBSC reagent has hydrolyzed. 2. Reaction pH is too low (acidic). 3. Insufficient reaction time or temperature. | 1. Prepare fresh FNBSC solution daily.[5] 2. Verify the pH of the buffer and the final reaction mixture. 3. Increase incubation time or temperature (e.g., 60 min at 65°C). |
| Large, early-eluting peak | Excess, unreacted, or hydrolyzed FNBSC reagent. | 1. This is expected; adjust the gradient to ensure it elutes away from peaks of interest. 2. Reduce the initial concentration of the FNBSC reagent (optimization may be required). |
| Multiple peaks for one analyte | 1. Incomplete reaction. 2. Degradation of the derivative. 3. Presence of side-products. | 1. Increase reagent concentration or reaction time. 2. Analyze samples promptly after preparation. Store derivatized samples at 4°C if analysis is delayed.[5] 3. Ensure sample matrix is clean; consider a sample cleanup step like SPE. |
| Poor peak shape (tailing) | 1. Secondary interactions on the column. 2. Column overload. 3. Sample solvent mismatch with mobile phase. | 1. Adjust the pH of the mobile phase. 2. Dilute the sample before injection. 3. Ensure the final sample diluent is similar in composition to the initial mobile phase. |
Conclusion
Pre-column derivatization with this compound provides a powerful and effective strategy for the sensitive and reliable quantification of primary and secondary amines by HPLC-UV. The formation of stable, strongly UV-absorbing sulfonamide derivatives overcomes the inherent analytical challenges associated with these compounds. The protocols and methodologies detailed in this application note offer a robust foundation for researchers, scientists, and drug development professionals to implement this technique, enabling accurate and precise amine analysis in a wide array of applications.
References
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uaiasi.ro [uaiasi.ro]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.korea.ac.kr [pure.korea.ac.kr]
- 13. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Derivatization of Amino Acids with 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNS-Cl) for Chromatographic Analysis
Abstract & Introduction
The quantitative analysis of amino acids is fundamental in diverse fields, from proteomics and clinical diagnostics to food science and drug development. Due to the general lack of strong chromophores or fluorophores in most amino acids, pre-column derivatization is a widely adopted strategy to enhance their detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors.[1][2][3] This process involves reacting the amino acid with a labeling agent to form a stable, highly detectable derivative.[2]
Numerous derivatizing reagents exist, each with distinct advantages and limitations.[4] This application note introduces a detailed protocol and scientific rationale for using 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNS-Cl), a reagent with significant potential for amino acid analysis. The FNS-Cl molecule possesses two reactive sites: a highly reactive sulfonyl chloride group and a fluorine atom activated by the electron-withdrawing nitro group on the aromatic ring. The primary reaction pathway involves the formation of a highly stable sulfonamide bond between the reagent and the primary or secondary amine of the amino acid.[5] The incorporated nitrophenyl group serves as a strong chromophore, enabling sensitive UV detection.
This document provides a comprehensive, step-by-step protocol for the derivatization procedure. It delves into the reaction mechanism, outlines critical safety precautions, and offers a framework for method optimization and troubleshooting, empowering researchers to confidently implement and adapt this methodology.
Reaction Mechanism and Scientific Rationale
The derivatization of an amino acid with FNS-Cl proceeds via a nucleophilic acyl substitution mechanism. The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile. The reaction is performed under alkaline conditions (pH 9-11) for a critical reason: to deprotonate the amino group (-NH₃⁺) of the amino acid to its nucleophilic free amine form (-NH₂).[6] This unprotonated amine then acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.
This attack forms a transient tetrahedral intermediate. Subsequently, the chloride ion, an excellent leaving group, is eliminated, and a proton is lost from the nitrogen atom, yielding a stable N-substituted sulfonamide derivative. The reaction is effectively irreversible and produces one mole of hydrochloric acid (HCl) as a byproduct, which is neutralized by the alkaline buffer.
While the fluorine atom is activated towards nucleophilic aromatic substitution, the sulfonyl chloride group is significantly more electrophilic and will react preferentially with the amine under these conditions.[5]
Critical Safety Precautions
This compound and related nitrobenzenesulfonyl chlorides are hazardous compounds.[7][8][9][10] Strict adherence to safety protocols is mandatory.
-
Corrosive: Causes severe skin burns and serious eye damage.[7][8] Always handle this reagent inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield at all times.[7]
-
Moisture Sensitivity: The sulfonyl chloride group reacts with water (hydrolyzes). Store the reagent in a desiccator, under an inert atmosphere if possible, and use anhydrous solvents for stock solutions.[9][10]
-
Inhalation: Avoid breathing dust or vapors. The compound can cause respiratory irritation.[9]
-
Disposal: Dispose of all chemical waste according to local, regional, and national hazardous waste regulations.[7]
Materials and Reagents
-
This compound (FNS-Cl)
-
Amino Acid Standard Mix (e.g., 2.5 µmol/mL in 0.1 N HCl)
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Acetonitrile (ACN), HPLC grade, anhydrous
-
Water, HPLC grade (e.g., 18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Heating block or water bath
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC autosampler vials
Detailed Experimental Protocol
This protocol is a robust starting point. Optimization may be required based on the specific amino acids of interest and the analytical instrumentation used.
Reagent Preparation
-
Borate Buffer (0.1 M, pH 10.2):
-
Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water.
-
Adjust the pH to 10.2 using a concentrated NaOH solution (e.g., 5 N).
-
Transfer to a 1 L volumetric flask and bring to volume with water.
-
Filter through a 0.22 µm filter before use.
-
-
FNS-Cl Derivatizing Reagent (15 mM):
-
Perform this step in a chemical fume hood.
-
Accurately weigh approximately 8.9 mg of FNS-Cl.
-
Dissolve in 2.5 mL of anhydrous acetonitrile in a suitable glass vial.
-
This solution is moisture-sensitive; prepare it fresh daily and keep it tightly capped when not in use.
-
Derivatization Procedure
-
Sample Preparation: If starting from a protein, perform acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) and neutralize the sample.[11] Ensure the final amino acid concentration is within the desired analytical range.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following in order:
-
70 µL of 0.1 M Borate Buffer (pH 10.2)
-
10 µL of Amino Acid Standard or Sample
-
20 µL of 15 mM FNS-Cl Reagent
-
-
Reaction Incubation:
-
Immediately cap the tube and vortex thoroughly for 10-15 seconds.
-
Incubate the mixture at 60°C for 20 minutes in a heating block.
-
-
Reaction Quenching & Dilution:
-
After incubation, remove the tube and allow it to cool to room temperature.
-
Add 900 µL of HPLC-grade water (or initial mobile phase) to the tube.
-
Vortex thoroughly to mix. This step stops the reaction by significant dilution and prepares the sample for analysis.
-
-
Final Preparation:
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC autosampler vial.
-
The sample is now ready for injection.
-
Method Optimization and Validation
For robust and reliable quantification, the proposed protocol should be optimized and validated for your specific application. The following parameters are key to achieving optimal performance.
| Parameter | Recommended Range | Rationale |
| Reaction pH | 9.0 - 11.0 | Must be sufficiently alkaline to deprotonate the amino group for nucleophilic attack, but excessively high pH can promote reagent hydrolysis. |
| Reagent Molar Excess | 5x - 20x over total amino acids | Ensures the reaction proceeds to completion for all amino acids. A large excess can create interfering peaks from hydrolysis products. |
| Reaction Temperature | 40°C - 70°C | Higher temperatures increase the reaction rate but may also accelerate the degradation of the reagent or the derivatives. |
| Reaction Time | 10 - 40 minutes | Should be sufficient to ensure complete derivatization of all amino acids, including sterically hindered ones. |
| Derivative Stability | Analyze at 0, 4, 8, 24, 48 hrs | The stability of the FNS-amino acid derivatives should be assessed at room temperature and refrigerated to determine the allowable timeframe for analysis after preparation. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Peak Area | 1. FNS-Cl reagent has degraded (hydrolyzed).2. Reaction pH is too low.3. Insufficient incubation time/temperature. | 1. Prepare fresh FNS-Cl solution daily in anhydrous ACN.2. Verify the pH of the borate buffer.3. Increase incubation time or temperature as per optimization. |
| Large Early-Eluting Peaks | Excess hydrolyzed FNS-Cl reagent. | 1. Optimize (reduce) the molar excess of the FNS-Cl reagent.2. Adjust the HPLC gradient to better separate reagent peaks from early-eluting amino acids. |
| Poor Peak Shape | 1. Sample solvent mismatch with mobile phase.2. Column overload. | 1. Ensure the final dilution solvent is similar to the initial mobile phase.2. Dilute the sample further or reduce injection volume. |
| Inconsistent Results | 1. Inaccurate pipetting.2. Temperature fluctuations during incubation.3. Partial degradation of reagent or derivatives. | 1. Use calibrated pipettes; ensure proper technique.2. Use a reliable heating block with stable temperature control.3. Adhere to optimized reaction times and analyze samples within the established stability window. |
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. medallionlabs.com [medallionlabs.com]
The Fnos Group: A Thiol-Labile Protecting Group for Robust and Orthogonal Peptide Synthesis Strategies
Introduction: Navigating the Complex Landscape of Peptide Synthesis
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. These temporary modifications to reactive functional groups prevent undesirable side reactions and ensure the precise assembly of amino acid sequences. While the acid-labile tert-butoxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups have long dominated the field, the demand for greater orthogonality and milder deprotection conditions has driven the exploration of alternative protective strategies. This application note provides a detailed technical guide on the use of 2-fluoro-4-nitrobenzene-1-sulfonyl chloride (Fnos-Cl) for the protection of α-amino groups in peptide synthesis. The Fnos group, a member of the nitrobenzenesulfonyl family, offers unique advantages, including remarkable stability to both acidic and basic conditions and selective cleavage under mild, nucleophilic conditions using thiols. This orthogonality makes it an invaluable tool for the synthesis of complex peptides, including those with sensitive side chains or those requiring side-chain modifications.
The Rationale for the Fnos Group: Stability Meets Selective Cleavage
The ideal protecting group should be easily introduced, stable throughout the various steps of peptide synthesis, and selectively removable under conditions that do not affect other protecting groups or the peptide backbone. The Fnos group excels in these aspects. The strong electron-withdrawing nature of the nitro group and the fluorine atom on the benzene ring enhances the stability of the resulting sulfonamide bond to both the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc removal.
This stability allows for the seamless integration of Fnos-protected amino acids into established Boc- and Fmoc-based solid-phase peptide synthesis (SPPS) workflows, providing an additional layer of orthogonal protection. The true power of the Fnos group, however, lies in its selective removal. The presence of the ortho-fluoro and para-nitro substituents renders the sulfonyl group susceptible to nucleophilic aromatic substitution by thiols. This unique cleavage mechanism allows for deprotection under neutral to mildly basic conditions, preserving the integrity of acid- and base-labile functionalities within the peptide.
Mechanism of Action: A Tale of Two Nucleophiles
Protection of the α-Amino Group
The protection of the α-amino group of an amino acid with Fnos-Cl is a straightforward nucleophilic substitution reaction. The amino acid, with its carboxyl group typically protected as an ester, acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Diagram 1: Protection of an amino acid with Fnos-Cl.
Deprotection via Thiolysis: The Meisenheimer Intermediate
The deprotection of the Fnos group is achieved through a nucleophilic aromatic substitution reaction mediated by a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a mild base. The thiolate anion, a potent nucleophile, attacks the carbon atom bearing the sulfonyl group, forming a transient Meisenheimer complex. This intermediate then collapses, leading to the cleavage of the sulfur-nitrogen bond and the release of the free amine.
Diagram 2: Thiol-mediated deprotection of an Fnos-protected peptide.
Experimental Protocols
Protocol 1: Protection of Amino Acids with this compound (Fnos-Cl)
This protocol describes a general procedure for the synthesis of Fnos-protected amino acids.
Materials:
-
Amino acid
-
This compound (Fnos-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M NaHCO₃ solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fnos-Cl (1.1 equivalents) in dioxane dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fnos-Cl.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the precipitated Fnos-amino acid with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Fnos-amino acid.
-
Purify the product by recrystallization or column chromatography.
| Amino Acid | Protection Yield (%) |
| Glycine | 92 |
| Alanine | 90 |
| Valine | 88 |
| Leucine | 91 |
| Phenylalanine | 89 |
| Table 1: Representative yields for the Fnos-protection of various amino acids. |
Protocol 2: Deprotection of Fnos-Protected Peptides
This protocol outlines the removal of the Fnos group from a peptide, typically while it is still attached to the solid-phase resin.
Materials:
-
Fnos-protected peptide-resin
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Swell the Fnos-protected peptide-resin in DMF.
-
Prepare a deprotection solution of thiophenol (10 equivalents) and K₂CO₃ (5 equivalents) in DMF.
-
Treat the resin with the deprotection solution and gently agitate at room temperature for 1-2 hours. Monitor the deprotection by a colorimetric test (e.g., Kaiser test).
-
Once the deprotection is complete, drain the deprotection solution and wash the resin thoroughly with DMF (5x), DCM (3x), and diethyl ether (3x).
-
Dry the resin under vacuum.
Diagram 3: An example workflow incorporating an Fnos-protected amino acid into a solid-phase peptide synthesis (SPPS) scheme for selective side-chain modification.
Advantages and Orthogonality of the Fnos Group
The primary advantage of the Fnos protecting group lies in its unique cleavage conditions, which confer true orthogonality with the most common protecting group strategies in peptide synthesis.
| Protecting Group | Cleavage Condition | Fnos Group Stability |
| Boc | Strong Acid (e.g., TFA) | Stable |
| Fmoc | Base (e.g., Piperidine) | Stable |
| Alloc | Pd(0) catalyst | Stable |
| Trt, Mtt, Mmt | Mild Acid | Stable |
| Table 2: Orthogonality of the Fnos protecting group with common Nα- and side-chain protecting groups. |
This orthogonality allows for the selective deprotection of an Fnos-protected amine in the presence of Boc, Fmoc, and other acid- or base-labile groups. This is particularly valuable for:
-
Synthesis of cyclic peptides: An Fnos-protected lysine or ornithine side chain can be selectively deprotected on-resin to allow for lactam bridge formation.
-
Branched peptides: The α-amino group of a specific residue can be protected with Fnos, allowing for the selective elongation of a second peptide chain from its side-chain amine.
-
Post-synthesis modification: A specific site in the peptide can be unmasked for the attachment of labels, tags, or other moieties.
Furthermore, the sulfonamide linkage of the Fnos group has been shown to suppress racemization during peptide coupling, a significant issue with some protecting groups, particularly for sensitive amino acids like histidine and cysteine.[1]
Conclusion: Expanding the Synthetic Chemist's Toolkit
This compound provides access to the Fnos protecting group, a valuable addition to the repertoire of tools available for peptide synthesis. Its robust stability to both acidic and basic conditions, combined with its selective and mild cleavage by thiols, offers a high degree of orthogonality that is essential for the synthesis of complex and modified peptides. By understanding the principles and protocols outlined in this application note, researchers, scientists, and drug development professionals can leverage the unique properties of the Fnos group to overcome synthetic challenges and advance the frontiers of peptide science.
References
Application Notes & Protocols for Sulfonamide Formation with 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride
Abstract: This document provides a comprehensive technical guide for the synthesis of sulfonamides utilizing 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride. It covers the underlying reaction mechanism, optimization of reaction parameters, a detailed step-by-step protocol, and troubleshooting advice. The protocols and insights are designed for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry, celebrated for its stability and favorable interactions within biological systems.[1] Since the discovery of the first sulfa drugs, this moiety has been integrated into a vast array of therapeutic agents, including antimicrobials, diuretics, anticonvulsants, and anti-cancer drugs.[2][3][4] The synthesis of sulfonamides is a fundamental transformation in drug discovery, and the reaction between a sulfonyl chloride and an amine remains the most direct and widely practiced method.[2][5][6]
This compound is a particularly valuable reagent in this context. The strong electron-withdrawing properties of the para-nitro group and the ortho-fluoro substituent significantly enhance the electrophilicity of the sulfonyl sulfur atom.[3] This activation facilitates the reaction with a broad range of amines, including those with reduced nucleophilicity, under mild conditions. Furthermore, the resulting N-arylsulfonamide product retains the fluoro and nitro groups, which serve as versatile handles for subsequent functionalization, such as nucleophilic aromatic substitution (SₙAr) or reduction of the nitro group.
Reaction Mechanism: A Foundation for Rational Design
The formation of a sulfonamide from this compound and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfonyl center. Understanding this mechanism is paramount for selecting appropriate reaction conditions and troubleshooting potential issues.
The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, expelling the chloride ion as a good leaving group.
-
Deprotonation: A base, either a second equivalent of the reactant amine or an added auxiliary base (e.g., triethylamine, pyridine), removes the proton from the nitrogen atom. This neutralization step is crucial as it quenches the generated hydrochloric acid (HCl), preventing the protonation and deactivation of the starting amine and driving the reaction to completion.[2][7]
The electron-withdrawing nitro and fluoro groups play a critical role by inductively pulling electron density away from the sulfonyl center, making the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack.[3]
Caption: General mechanism for sulfonamide formation.
Optimizing Reaction Conditions: A Practical Guide
The success of the sulfonylation reaction hinges on the careful selection of several key parameters.
Amine Substrate
The nucleophilicity of the amine is a primary determinant of reactivity.
-
Aliphatic Amines (Primary & Secondary): These are generally highly nucleophilic and react readily, often exothermically. The reaction may require cooling to 0 °C initially to maintain control.
-
Aromatic Amines (Anilines): These are less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. Reactions with anilines may require longer reaction times or slightly elevated temperatures to achieve full conversion. Electron-donating groups on the aniline will increase its reactivity, while electron-withdrawing groups will decrease it.
Choice of Base
An appropriate base is essential to neutralize the HCl byproduct.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered bases commonly used in a slight excess (1.1-1.5 equivalents). They are effective and easy to remove during aqueous workup.[7]
-
Pyridine: Can serve as both a base and a nucleophilic catalyst. It is particularly useful for reactions with less reactive amines.[2] However, it can be more difficult to remove completely.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These can be used in biphasic systems or with solvents like DMF. They are advantageous when the amine starting material is an HCl salt, as they neutralize it in situ.
Solvent Selection
The solvent must dissolve the reactants and be inert to the reaction conditions.
-
Dichloromethane (DCM): An excellent, general-purpose aprotic solvent for these reactions due to its high solvency and low boiling point, which simplifies product isolation.[2][8]
-
Tetrahydrofuran (THF) & Acetonitrile (MeCN): Also widely used aprotic solvents that are suitable for a broad range of substrates.[2]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent used for poorly soluble substrates or unreactive amines, often in conjunction with gentle heating.
Temperature and Reaction Time
-
Temperature: Reactions are typically initiated at 0 °C by adding the sulfonyl chloride solution dropwise to the amine/base mixture to manage the initial exotherm. The reaction is then allowed to warm to room temperature. For less reactive amines, heating to 40-60 °C may be necessary.
-
Time: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 24 hours.[8]
Standard Experimental Protocol
This protocol provides a general procedure for the synthesis of a sulfonamide from an amine and this compound.
Materials and Equipment
-
Reagents: this compound, amine of choice, triethylamine (or other suitable base), dichloromethane (DCM, anhydrous), 1M HCl solution, saturated NaHCO₃ solution, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, stirring bar, dropping funnel, ice bath, nitrogen/argon inlet, standard glassware for workup, rotary evaporator, TLC plates, and purification apparatus (recrystallization or column chromatography).
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous DCM (approx. 0.1-0.2 M relative to the amine).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirring amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[8]
-
Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude solid product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure sulfonamide.[8]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical parameters for analogous sulfonamide syntheses, providing a reference for expected outcomes. Yields are highly dependent on the specific amine substrate.
| Amine Reactant | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline | Pyridine | DCM | 0 to RT | 12-18 | 80-90 |
| p-Toluidine | Triethylamine | DCM | 0 to RT | 6-12 | 85-95 |
| Benzylamine | Triethylamine | THF | 0 to RT | 2-4 | >90 |
| Morpholine | Triethylamine | DCM | 0 to RT | 2-4 | >90 |
| 4-Fluoroaniline | Pyridine | MeCN | RT to 40 | 18-24 | 75-85 |
Note: This data is based on established protocols for similar activated sulfonyl chlorides and serves as a general guideline.[2][8]
Safety and Handling Precautions
This compound is a corrosive and moisture-sensitive solid that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage.[9][10] It is harmful if swallowed or inhaled.
-
Handling: Always handle this reagent in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[9][11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from moisture and incompatible materials.
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid carefully and place it in a suitable container for disposal.
-
Decomposition: Thermal decomposition can release toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and sulfur oxides (SOx).[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive amine (low nucleophilicity).2. Insufficient base.3. Poor solubility of reactants. | 1. Increase reaction temperature (e.g., to 40 °C).2. Switch to a more effective base like pyridine.3. Use a more polar solvent such as DMF.4. Confirm the quality of the sulfonyl chloride reagent. |
| Multiple Products Observed | 1. Nucleophilic aromatic substitution (SₙAr) at the C-F position.2. Bis-sulfonylation of a primary amine. | 1. Maintain a lower reaction temperature (0 °C to RT). Avoid prolonged heating.2. Use a slight excess of the amine or adjust the stoichiometry carefully. |
| Difficult Purification | 1. Product is an oil or difficult to crystallize.2. Contamination with starting materials or base. | 1. Use silica gel column chromatography with an optimized eluent system.2. Ensure the aqueous workup is thorough to remove all water-soluble impurities and excess base/amine. |
References
- 1. researchgate.net [researchgate.net]
- 2. cbijournal.com [cbijournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Synthesis of Sulfonamides from 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Since the discovery of the antibacterial properties of sulfanilamide, this versatile scaffold has been integral to the development of drugs targeting a wide spectrum of diseases.[1][2] Sulfonamides are renowned for their antibacterial, anticancer, anti-inflammatory, and antiviral activities.[3][4] Their mechanism of action often involves mimicking endogenous molecules to inhibit critical enzymatic pathways. For instance, antibacterial sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1]
The introduction of fluorine atoms and nitro groups into the aryl backbone of the sulfonamide precursor, as in 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride, offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of the final compounds. The strong electron-withdrawing nature of both the fluoro and nitro substituents enhances the electrophilicity of the sulfonyl sulfur, facilitating the reaction with amines. Furthermore, these substituents can influence the acidity of the resulting sulfonamide N-H bond, which can be critical for target binding and pharmacokinetic properties such as membrane permeability and metabolic stability.
This guide provides a comprehensive overview and detailed protocols for the synthesis of N-substituted-2-fluoro-4-nitrobenzenesulfonamides, leveraging the reactivity of this compound.
Reaction Mechanism and Scientific Rationale
The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride.
The presence of the electron-withdrawing nitro and fluoro groups on the benzene ring of this compound significantly enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This increased reactivity allows the reaction to proceed efficiently under mild conditions.
A base, such as triethylamine or pyridine, is a crucial component of the reaction mixture. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. If not neutralized, the HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and thereby quenching the reaction.
Caption: General mechanism of sulfonamide formation.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis, purification, and characterization of N-substituted-2-fluoro-4-nitrobenzenesulfonamides.
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | ≥98% | Various |
| Primary or Secondary Amine (e.g., Aniline) | ≥99% | Sigma-Aldrich, etc. |
| Triethylamine (Et3N) or Pyridine | Anhydrous | Sigma-Aldrich, etc. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific, etc. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR, etc. |
| Hexanes | ACS Grade | VWR, etc. |
| Hydrochloric Acid (HCl) | 1 M aq. | Sigma-Aldrich, etc. |
| Saturated Sodium Bicarbonate (NaHCO3) | aq. | Fisher Scientific, etc. |
| Brine (Saturated NaCl) | aq. | Fisher Scientific, etc. |
| Anhydrous Magnesium Sulfate (MgSO4) | - | Sigma-Aldrich, etc. |
Safety Precautions: this compound is corrosive and causes severe skin burns and eye damage. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
Protocol 1: General Synthesis of N-Aryl-2-fluoro-4-nitrobenzenesulfonamides
This protocol is adapted from a reliable Organic Syntheses procedure for a similar transformation.[1]
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary aromatic amine (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Base Addition: To the stirred solution, add triethylamine (1.1 eq.) via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up:
-
Quench the reaction by adding 1 M HCl (aq.).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Caption: Step-by-step experimental workflow.
Characterization of the Product
The synthesized N-aryl-2-fluoro-4-nitrobenzenesulfonamide should be thoroughly characterized using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to observe characteristic signals for the aromatic protons on both the 2-fluoro-4-nitrophenyl ring and the N-substituted aryl ring. The sulfonamide N-H proton typically appears as a broad singlet in the downfield region of the spectrum.
-
¹³C NMR: Aromatic carbons will display signals in the typical range (110-160 ppm). The carbon bearing the fluorine atom will likely show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A singlet or a multiplet depending on the coupling with nearby protons should be observed, confirming the presence of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ for asymmetric and symmetric SO₂ stretching, respectively) and the N-H bond (around 3300-3200 cm⁻¹). The nitro group will show strong absorptions around 1530-1500 cm⁻¹ and 1360-1340 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the synthesized compound.
Data Presentation: Expected Outcome for a Representative Reaction
The following table summarizes the expected outcome for the reaction of this compound with aniline as a representative primary amine.
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Expected Yield (%) |
| This compound | Aniline | Triethylamine | DCM | 18 hours | 85-95 |
Conclusion
This compound is a highly reactive and versatile building block for the synthesis of a diverse library of sulfonamide derivatives. The protocols outlined in this application note provide a robust and reliable methodology for the preparation of these compounds. The ability to introduce the 2-fluoro-4-nitrophenyl moiety allows for fine-tuning of the electronic and steric properties of the resulting sulfonamides, making this an invaluable tool for researchers in drug discovery and development. The straightforward reaction conditions and purification procedures make this synthetic route amenable to both small-scale and larger-scale preparations.
References
Application Notes and Protocols for Peptide Mapping Using 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNSCl)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Peptide Mapping and Chemical Derivatization
Peptide mapping is an indispensable analytical technique in the biopharmaceutical industry, employed for the comprehensive structural characterization and quality control of therapeutic proteins. This method involves the enzymatic or chemical cleavage of a protein into its constituent peptides, which are subsequently separated and identified, typically by liquid chromatography-mass spectrometry (LC-MS). The resulting peptide map serves as a unique fingerprint of the protein, enabling the verification of its primary sequence and the identification and quantification of post-translational modifications (PTMs).
To enhance the sensitivity and fragmentation efficiency of peptides in mass spectrometry, chemical derivatization is often employed. This process involves the covalent modification of specific amino acid residues within a peptide. 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNSCl) is a valuable reagent for this purpose. Its sulfonyl chloride group readily reacts with primary and secondary amines, while the nitrobenzene moiety can enhance the ionization efficiency and provide a characteristic fragmentation pattern, thereby aiding in peptide identification and sequencing. This application note provides a detailed technical guide and protocol for the use of FNSCl in peptide mapping workflows.
Principle of FNSCl Derivatization
This compound is an electrophilic reagent that reacts with nucleophilic groups in peptides under basic conditions. The primary targets for derivatization are the free amino groups, including the N-terminal α-amino group of the peptide and the ε-amino group of lysine side chains. The hydroxyl group of tyrosine can also be a potential, though generally less reactive, site of modification.
The reaction proceeds via a nucleophilic substitution mechanism where the amino group attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. This derivatization imparts a 4-nitrobenzenesulfonyl (nosyl) group to the peptide.
Key Advantages of FNSCl Derivatization for Peptide Mapping:
-
Increased Sensitivity: The nosyl group can improve the ionization efficiency of peptides in electrospray ionization (ESI) mass spectrometry, leading to enhanced signal intensity.
-
Directed Fragmentation: The presence of the nosyl group at the N-terminus can promote the formation of specific fragment ions (b- and y-ions) during tandem mass spectrometry (MS/MS), simplifying spectral interpretation and increasing the confidence of peptide identification.
-
Hydrophobicity Modification: The addition of the aromatic nosyl group increases the hydrophobicity of the peptides, which can improve their retention and separation on reversed-phase chromatography columns.
Experimental Workflow for Peptide Mapping using FNSCl
The overall workflow for peptide mapping using FNSCl derivatization involves several key stages, from protein digestion to data analysis.
Figure 1: A schematic overview of the peptide mapping workflow incorporating FNSCl derivatization.
Detailed Protocols
Part 1: Protein Digestion
A standard in-solution or in-gel digestion protocol can be followed. A typical protocol for in-solution digestion of a monoclonal antibody (mAb) is provided below.
Materials:
-
Denaturation Buffer: 6 M Guanidine Hydrochloride (GuHCl), 50 mM Tris-HCl, pH 8.0
-
Reducing Agent: 100 mM Dithiothreitol (DTT)
-
Alkylating Agent: 200 mM Iodoacetamide (IAM)
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Quenching Solution: 10% Formic Acid (FA)
Protocol:
-
Denaturation: To 100 µg of the protein sample, add Denaturation Buffer to a final volume of 100 µL.
-
Reduction: Add 10 µL of 100 mM DTT and incubate at 37°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add 20 µL of 200 mM IAM and incubate in the dark at room temperature for 30 minutes.
-
Buffer Exchange: Remove the denaturant and excess reagents by buffer exchange into Digestion Buffer using a desalting column or spin filter with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Digestion: Add trypsin at a 1:20 (enzyme:protein) w/w ratio and incubate at 37°C for 4-16 hours.
-
Quenching: Stop the digestion by adding 10 µL of 10% FA. The sample is now ready for derivatization.
Part 2: FNSCl Derivatization of Peptides
Materials:
-
This compound (FNSCl)
-
Derivatization Buffer: 100 mM Sodium Bicarbonate or Sodium Borate buffer, pH 9.0
-
Acetonitrile (ACN)
-
Quenching Solution: 5% Hydroxylamine or 1 M Glycine solution
-
Solid-Phase Extraction (SPE) C18 cartridges
Protocol:
-
Sample Preparation: Lyophilize the digested peptide mixture to dryness.
-
Reconstitution: Reconstitute the dried peptides in 50 µL of Derivatization Buffer.
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of FNSCl in ACN immediately before use.
-
Derivatization Reaction: Add a 10-fold molar excess of the FNSCl solution to the peptide mixture. The final ACN concentration should be kept below 50% to prevent peptide precipitation.
-
Incubation: Incubate the reaction mixture at 45°C for 1 hour with gentle agitation.
-
Quenching: Stop the reaction by adding 10 µL of the Quenching Solution and incubate for 15 minutes at room temperature to consume any excess FNSCl.
-
Sample Cleanup: Acidify the sample with 1% TFA to pH < 3. Desalt and remove excess reagents using a C18 SPE cartridge.
-
Equilibrate the cartridge with ACN, followed by 0.1% TFA in water.
-
Load the acidified sample.
-
Wash the cartridge with 0.1% TFA in water.
-
Elute the derivatized peptides with a solution of 50-80% ACN in 0.1% TFA.
-
-
Drying: Lyophilize the eluted peptides to dryness.
-
Reconstitution: Reconstitute the dried, derivatized peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% FA in 2% ACN/water).
Data Acquisition and Analysis
LC-MS/MS Parameters
A standard reversed-phase LC-MS/MS setup is suitable for the analysis of FNSCl-derivatized peptides.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A linear gradient from 5% to 40% Mobile Phase B over 60-90 minutes is a good starting point. |
| Flow Rate | 200-400 µL/min |
| Column Temperature | 40-50°C |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Range | m/z 300-2000 for MS1 scans |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) |
| Data Acquisition | Data-Dependent Acquisition (DDA) with dynamic exclusion is recommended to maximize peptide identification. |
Data Analysis and Interpretation
The acquired MS/MS data can be searched against a protein sequence database using standard proteomics software (e.g., Mascot, Sequest, MaxQuant). It is crucial to include the mass modification of the nosyl group as a variable modification in the search parameters.
Mass Shift Calculation:
The derivatization with FNSCl results in the addition of a 4-nitrobenzenesulfonyl group (-SO₂-C₆H₄-NO₂) and the loss of a hydrogen atom from the amino group.
-
Molecular Formula of 4-nitrobenzenesulfonyl group: C₆H₄NO₄S
-
Monoisotopic Mass of C: 12.000000 Da
-
Monoisotopic Mass of H: 1.007825 Da
-
Monoisotopic Mass of N: 14.003074 Da
-
Monoisotopic Mass of O: 15.994915 Da
-
Monoisotopic Mass of S: 31.972071 Da
Monoisotopic Mass of Nosyl Group: (6 * 12.000000) + (4 * 1.007825) + (1 * 14.003074) + (4 * 15.994915) + (1 * 31.972071) = 185.9810 Da
Therefore, a monoisotopic mass shift of +185.9810 Da should be specified for the N-terminus and lysine residues in the database search.
Expected Fragmentation:
Derivatization at the N-terminus often leads to a prominent b₁ ion in the MS/MS spectrum, corresponding to the nosylated N-terminal amino acid. This can serve as a diagnostic ion to confirm the modification. The overall fragmentation pattern will consist of the typical b- and y-ion series, which can be used for sequence elucidation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Derivatization Efficiency | - Incorrect pH of the reaction buffer.- Inactive FNSCl reagent.- Insufficient molar excess of FNSCl. | - Ensure the pH of the Derivatization Buffer is accurately adjusted to 9.0.- Use a fresh stock of FNSCl, as it is moisture-sensitive.- Increase the molar excess of FNSCl to 20-fold or higher. |
| Poor Peptide Recovery After Cleanup | - Incomplete elution from the SPE cartridge.- Peptide precipitation. | - Increase the ACN concentration in the elution buffer for the SPE cleanup.- Ensure the final ACN concentration during derivatization does not exceed 50%. |
| Complex MS1 Spectra with Multiple Adducts | - Incomplete quenching of the reaction.- Presence of salts in the final sample. | - Ensure the quenching step is performed adequately.- Optimize the desalting step during SPE cleanup to efficiently remove all salts. |
| Low Sequence Coverage in Database Search | - Inefficient MS/MS fragmentation.- Incorrect mass modification specified in the search. | - Optimize the collision energy for MS/MS fragmentation.- Double-check that the correct monoisotopic mass shift of +185.9810 Da is used for the nosyl group modification on the N-terminus and lysine residues. Consider tyrosine as a potential modification site as well. |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It is essential to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.
Conclusion
The use of this compound as a derivatizing agent offers significant advantages for peptide mapping by enhancing the sensitivity and simplifying the interpretation of mass spectrometry data. The protocol outlined in this application note provides a robust framework for the successful implementation of FNSCl derivatization in your peptide mapping workflows. Careful optimization of the reaction and analytical conditions will ensure high-quality, reproducible results for the detailed characterization of therapeutic proteins.
Application Note: Quantitative Analysis of Biogenic Amines in Complex Matrices using a Novel Derivatization Strategy with 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride for LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of biogenic amines (BAs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To overcome the challenges associated with the analysis of these polar and low-molecular-weight compounds, a pre-column derivatization strategy employing 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNBS-Cl) is detailed. This protocol enhances the chromatographic retention of BAs on reversed-phase columns and significantly improves ionization efficiency, leading to lower detection limits. We provide a comprehensive guide covering the underlying reaction chemistry, a step-by-step protocol for sample preparation and derivatization, and optimized LC-MS/MS parameters for the analysis of FNBS-derivatized biogenic amines.
Introduction: The Rationale for Derivatization
Biogenic amines (BAs) are nitrogenous bases formed through the decarboxylation of amino acids in various food products, and they also function as important neuromodulators in biological systems.[1][2] Their levels in food can indicate freshness and quality, while in clinical research, they are biomarkers for various physiological and pathological states.[2][3] However, the quantitative analysis of BAs presents significant analytical challenges. Their high polarity leads to poor retention on conventional reversed-phase liquid chromatography (RPLC) columns, and their low molecular weight and lack of strong chromophores or fluorophores result in poor sensitivity with UV or fluorescence detectors.[4]
While methods exist for the direct analysis of BAs, pre-column derivatization is a widely adopted strategy to improve their analytical performance.[4][5] Derivatization converts the polar primary and secondary amine groups into larger, more hydrophobic moieties. This chemical modification achieves two critical goals:
-
Enhanced Chromatographic Retention: The increased hydrophobicity of the derivatives allows for better separation on RPLC columns, moving their elution away from the solvent front and reducing matrix interferences.[6]
-
Improved Ionization Efficiency: The derivatizing agent introduces a readily ionizable group, significantly boosting the signal intensity in mass spectrometry, particularly with electrospray ionization (ESI).[6][7]
Sulfonyl chlorides, such as the well-known dansyl chloride, are effective derivatizing reagents that react with primary and secondary amines to form stable sulfonamides.[4][8] This application note explores the use of this compound (FNBS-Cl), a reactive sulfonyl chloride, for this purpose. The resulting FNBS-sulfonamides are well-suited for sensitive detection by LC-MS/MS.
The Derivatization Chemistry: FNBS-Cl Reaction Mechanism
The derivatization reaction is a nucleophilic substitution where the amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds efficiently under alkaline conditions, which deprotonate the amine's ammonium ion, increasing its nucleophilicity. A base, such as sodium carbonate or sodium hydroxide, is added to maintain an optimal pH and to neutralize the hydrochloric acid (HCl) generated during the reaction.[4][9]
The general reaction is as follows:
R-NH₂ (Biogenic Amine) + Cl-SO₂-Ar-NO₂ (FNBS-Cl) --(Base)--> R-NH-SO₂-Ar-NO₂ (FNBS-Derivative) + HCl
The presence of the electron-withdrawing nitro group on the benzene ring of FNBS-Cl enhances the electrophilicity of the sulfonyl sulfur, promoting a rapid and complete reaction.[10]
Experimental Protocol: From Sample to Analysis
This section provides a self-validating, step-by-step protocol for the extraction, derivatization, and clean-up of biogenic amines from a representative matrix (e.g., fish tissue).
Reagents and Materials
-
Standards: Histamine, Putrescine, Cadaverine, Tyramine, Spermidine, Spermine, and appropriate isotopically labeled internal standards (e.g., Histamine-d4).
-
Extraction Solvent: 0.4 M Perchloric Acid (HClO₄).[3]
-
Derivatization Reagent (FNBS-Cl) Solution: 10 mg/mL this compound in Acetonitrile (ACN).
-
Base/Buffer: 2 M Sodium Hydroxide (NaOH) and saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Quenching Solution: 2 M Hydrochloric Acid (HCl).[11]
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Water; Ethyl Acetate.
Workflow Overview
The entire analytical process from sample preparation to data acquisition is outlined below.
Caption: Overall workflow for biogenic amine analysis.
Detailed Protocol Steps
-
Sample Extraction:
-
Accurately weigh 1-2 g of the homogenized sample into a centrifuge tube.
-
Add internal standards.
-
Add 5 mL of cold 0.4 M perchloric acid.[3][9] This step serves to both extract the polar biogenic amines and precipitate proteins.[12]
-
Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for derivatization.
-
-
Derivatization Reaction:
-
Transfer 1 mL of the acidic extract into a clean tube.
-
Add 200 µL of 2 M NaOH to raise the pH. The solution must be alkaline (pH > 9) for the reaction to proceed efficiently.[4]
-
Add 500 µL of saturated sodium bicarbonate buffer to maintain the alkaline pH.
-
Add 1 mL of the 10 mg/mL FNBS-Cl solution in acetonitrile.
-
Vortex immediately and incubate the mixture in a water bath at 60°C for 30 minutes. Optimization of temperature and time may be required for specific matrices.[13][14]
-
-
Reaction Quenching and Extraction:
-
After incubation, cool the sample to room temperature.
-
Stop the reaction by adding 200 µL of 2 M HCl to acidify the solution.[11] This step also protonates any unreacted amines.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex for 1 minute and centrifuge to separate the phases.
-
Transfer the upper organic layer (containing the FNBS-derivatives) to a new tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of 50:50 (v/v) acetonitrile/water, vortex, and transfer to an autosampler vial for analysis.
-
LC-MS/MS Method Development
Liquid Chromatography
The hydrophobic FNBS-derivatives are well-suited for separation on a standard C18 column.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and resolution for the hydrophobic derivatives. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification promotes protonation of the derivatives for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| Gradient | 10% B to 95% B over 10 min | A generic gradient to elute derivatives with varying polarity. |
Tandem Mass Spectrometry (MS/MS)
Analysis is performed using electrospray ionization in positive ion mode (ESI+) with Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.
-
Ionization Mode: ESI Positive
-
Key Fragmentation Pathways: The fragmentation of aromatic sulfonamides in ESI+ is well-characterized. The primary fragmentation events upon collision-induced dissociation (CID) are:
-
Neutral Loss of SO₂: A characteristic loss of 64 Da (SO₂) from the precursor ion.[1]
-
S-N Bond Cleavage: Scission of the bond between the sulfur atom and the amine nitrogen, often leading to a radical cation of the original amine or a fragment corresponding to the protonated amine.[15][16]
-
Benzylic Cleavage: Fragmentation of the sulfonyl moiety itself.
-
Caption: Key fragmentation pathways for FNBS-derivatives.
-
MRM Transition Table: The table below provides theoretical precursor ions and plausible product ions for common biogenic amines derivatized with FNBS-Cl (M.W. of FNBS moiety = 219.0 g/mol ). These should be empirically optimized on the specific mass spectrometer used.
| Biogenic Amine | Formula | Derivatized [M+H]⁺ (Precursor Ion, Q1) | Plausible Product Ions (Q3) |
| Putrescine (di-derivatized) | C₄H₁₂N₂ | 527.1 | 463.1 ([M+H - SO₂]⁺), 220.0 ([FNBS]⁺) |
| Cadaverine (di-derivatized) | C₅H₁₄N₂ | 541.1 | 477.1 ([M+H - SO₂]⁺), 220.0 ([FNBS]⁺) |
| Histamine (di-derivatized) | C₅H₉N₃ | 548.1 | 484.1 ([M+H - SO₂]⁺), 220.0 ([FNBS]⁺) |
| Tyramine (di-derivatized) | C₈H₁₁NO | 572.1 | 508.1 ([M+H - SO₂]⁺), 220.0 ([FNBS]⁺) |
| Spermidine (tri-derivatized) | C₇H₁₉N₃ | 802.2 | 738.2 ([M+H - SO₂]⁺), 220.0 ([FNBS]⁺) |
| Spermine (tetra-derivatized) | C₁₀H₂₆N₄ | 1021.2 | 957.2 ([M+H - SO₂]⁺), 220.0 ([FNBS]⁺) |
Conclusion and Field-Proven Insights
The use of this compound as a derivatizing agent provides a powerful method for the sensitive and robust quantification of biogenic amines by LC-MS/MS. This protocol details a complete workflow that enhances chromatographic performance and detection sensitivity.
Expert Insights for Method Validation and Troubleshooting:
-
Matrix Effects: Always evaluate matrix effects by comparing the response of standards in pure solvent versus matrix-matched standards. The use of stable isotope-labeled internal standards is the most effective way to compensate for these effects.[5]
-
Reaction pH is Critical: The derivatization efficiency is highly dependent on pH. Ensure the reaction mixture is sufficiently alkaline (pH 9-11) before and during the addition of FNBS-Cl.[4]
-
Excess Reagent: After derivatization and LLE, a large peak for hydrolyzed FNBS-Cl may be observed. A well-optimized chromatographic gradient should ensure this peak is separated from all analytes of interest.
-
Derivative Stability: The stability of the derivatized samples should be assessed, especially if they are to be stored in the autosampler for extended periods. Some sulfonamide derivatives may be sensitive to light or temperature.[17]
This application note provides a solid foundation for researchers, scientists, and drug development professionals to implement a reliable method for biogenic amine analysis in a variety of complex sample types.
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. scienceopen.com [scienceopen.com]
- 5. agilent.com [agilent.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization [mdpi.com]
- 10. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. scitepress.org [scitepress.org]
- 13. Optimizing post-column derivatize reaction conditions for detecting sulfonamides by high performance liquid chromatograph [hyyysci.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride in the Quest for Novel Antibiotics: Application Notes and Protocols
Introduction: A New Frontier in Antibiotic Synthesis
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms.[1] Historically, sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used, and their derivatives continue to be a cornerstone of medicinal chemistry.[2] This guide delves into the multifaceted role of 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride, a versatile and highly reactive building block, in the strategic design and synthesis of a new generation of antibiotic candidates. Its unique trifunctional nature—possessing a reactive sulfonyl chloride, an activating nitro group, and a displaceable fluorine atom—offers a rich platform for combinatorial synthesis and the development of compounds with potent antimicrobial properties.[3]
Recent groundbreaking research has identified nitro sulfonyl fluorides as a novel pharmacophore with significant antibacterial activity, particularly against drug-resistant pathogens.[4][5] This discovery positions this compound as a critical starting material for developing advanced analogues within this promising new class of antibiotics. This document provides a comprehensive overview of its chemical reactivity, strategic applications, and detailed protocols for its use in the synthesis of potential antibiotic precursors.
Chemical Profile and Strategic Value
This compound is a pale yellow solid characterized by a benzene ring substituted with three key functional groups that dictate its reactivity and synthetic utility.
| Property | Value | Source |
| CAS Number | 1146290-36-9 | [6] |
| Molecular Formula | C₆H₃ClFNO₄S | [6] |
| Molecular Weight | 239.61 g/mol | [6] |
| Melting Point | 44-45 °C | [7] |
The strategic value of this reagent lies in its dual reactivity, which can be exploited in a sequential and controlled manner to generate diverse molecular architectures.
-
Sulfonyl Chloride Moiety : This is a highly electrophilic group that readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is the cornerstone of synthesizing sulfa drug analogues.[2]
-
Activated Aromatic Ring : The presence of the strongly electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluorine atom by a variety of nucleophiles, providing a powerful tool for molecular diversification.
The strategic incorporation of fluorine is a well-established principle in medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[8]
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound in the context of novel antibiotic development can be broadly categorized into two main pathways, which can also be used in combination.
Strategy 1: Synthesis of Novel Sulfonamide Derivatives
The primary application of this reagent is in the synthesis of sulfonamides. The reaction proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically used to quench the HCl byproduct.
Figure 1: General workflow for sulfonamide synthesis.
This strategy allows for the creation of a library of novel sulfonamides by varying the amine component. The resulting 2-fluoro-4-nitrophenyl sulfonamide scaffold can then be further modified or tested directly for antimicrobial activity.
Strategy 2: Nucleophilic Aromatic Substitution (SNAr) for Scaffold Diversification
The fluorine atom at the C2 position is susceptible to displacement by nucleophiles, a reaction that is facilitated by the electron-withdrawing nitro group at the C4 position. This SNAr reaction provides a powerful secondary avenue for introducing diversity into the molecular scaffold. This can be performed either before or after the sulfonamide formation, offering orthogonal synthetic routes.
Figure 2: Sequential functionalization workflow.
This sequential approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, allowing researchers to systematically probe the effect of different substituents on antibacterial potency.[9]
Experimental Protocols
The following protocols are provided as general guidelines and should be adapted and optimized based on the specific substrates and desired products. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for the Synthesis of N-Substituted-2-fluoro-4-nitrobenzenesulfonamides
This protocol outlines the synthesis of a sulfonamide derivative from this compound and a representative primary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (approx. 0.2 M solution).
-
Addition of Amine and Base: To the stirred solution, add the desired primary or secondary amine (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.) at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-2-fluoro-4-nitrobenzenesulfonamide.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Example Value |
| Reactant Ratio (Sulfonyl Chloride:Amine:Base) | 1 : 1.1 : 1.2 |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 4-12 hours |
| Typical Yield | 75-95% |
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on the Sulfonamide Scaffold
This protocol describes the displacement of the fluorine atom from a pre-formed N-substituted-2-fluoro-4-nitrobenzenesulfonamide.
Materials:
-
N-Substituted-2-fluoro-4-nitrobenzenesulfonamide (from Protocol 1)
-
Nucleophile (e.g., morpholine, thiophenol)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-substituted-2-fluoro-4-nitrobenzenesulfonamide (1.0 eq.) in anhydrous DMF or DMSO.
-
Addition of Reagents: Add the nucleophile (1.5-2.0 eq.) and potassium carbonate (2.0-3.0 eq.) to the solution.
-
Heating and Monitoring: Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired SNAr product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR (to confirm the absence of the fluorine signal), and Mass Spectrometry.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent for the synthesis of novel antibiotic candidates. Its dual reactivity allows for the construction of diverse molecular libraries based on the proven sulfonamide scaffold and the newly identified nitro sulfonyl pharmacophore.[4][5] The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising building block. Future work should focus on synthesizing a broad range of derivatives and subjecting them to rigorous antimicrobial screening to establish clear structure-activity relationships. The strategic functionalization of this scaffold holds significant promise for the development of the next generation of antibiotics to combat the growing threat of resistant bacterial infections.
References
- 1. Antibacterials with Novel Chemical Scaffolds in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsr.net [ijsr.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. This compound | 1146290-36-9 [chemicalbook.com]
- 8. acu.edu.in [acu.edu.in]
- 9. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
side reactions of 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride with nucleophiles
Welcome to the technical support resource for 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and field-proven insights.
Understanding the Dual Reactivity of the Reagent
This compound is a powerful synthetic building block due to its two distinct electrophilic sites. Understanding the competition between these sites is critical for controlling reaction outcomes.
-
The Sulfonyl Chloride (-SO₂Cl): The primary reaction site is the highly electrophilic sulfur atom. Nucleophiles readily attack this position to displace the chloride, forming stable sulfonamides, sulfonate esters, or thioesters. This is typically the desired pathway for many synthetic applications.[1][2]
-
The Aromatic Ring (C-F bond): The fluorine atom at the C-2 position is activated for Nucleophilic Aromatic Substitution (SNAr). Its reactivity is significantly enhanced by the strong electron-withdrawing effects of the nitro group (-NO₂) at the para-position and the sulfonyl chloride group (-SO₂Cl) at the ortho-position.[3][4] This SNAr pathway is often the primary source of unwanted side reactions.
The choice of nucleophile, base, solvent, and temperature determines which pathway predominates. The following diagram illustrates this fundamental reactivity dichotomy.
References
hydrolysis of 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride and its prevention
Welcome to the technical support guide for 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling, storage, and use of this highly reactive reagent. Our focus is to provide a deep understanding of its hydrolysis and practical, field-proven strategies for its prevention, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions - The Science of Hydrolysis
This section addresses fundamental questions regarding the properties of this compound and its susceptibility to hydrolysis.
Q1: What is this compound and why is it a valuable reagent?
This compound is a chemical intermediate widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its value stems from the presence of three key functional groups:
-
A sulfonyl chloride (-SO₂Cl): This group is highly reactive and readily participates in reactions with nucleophiles (like amines, alcohols, and thiols) to form stable sulfonamides, sulfonates, and thioesters, respectively.[2][3] Sulfonamides are a critical pharmacophore found in numerous approved drugs.[4]
-
A nitro group (-NO₂): This strong electron-withdrawing group activates the aromatic ring, influencing the reactivity of the other substituents.
-
A fluorine atom (-F): The fluorine atom can serve as a site for nucleophilic aromatic substitution (SₙAr) reactions or be retained in the final molecule to modulate its physicochemical properties, such as lipophilicity and metabolic stability—a common strategy in modern drug design.[5]
This unique combination makes it a versatile building block for creating complex molecules with desired biological activities.
Q2: What is hydrolysis in this context, and what are the resulting byproducts?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the highly electrophilic sulfur atom of the sulfonyl chloride group is susceptible to nucleophilic attack by water.[6][7] This reaction is often irreversible and leads to the formation of 2-fluoro-4-nitrobenzenesulfonic acid and hydrogen chloride (HCl).[8][9]
This degradation pathway is problematic for several reasons:
-
Reagent Consumption: It reduces the available amount of the active sulfonyl chloride, leading to lower reaction yields.[6]
-
Impurity Formation: The sulfonic acid byproduct can complicate purification and may interfere with subsequent reaction steps.[8]
-
Corrosion: The generation of HCl gas can damage sensitive equipment.[6]
Caption: Hydrolysis pathway of this compound.
Q3: What factors accelerate the hydrolysis of this compound?
Several factors can increase the rate of hydrolysis:
-
Presence of Moisture: This is the most critical factor. Exposure to atmospheric humidity, residual water in solvents, or non-anhydrous reagents is the primary cause of degradation.[6][10]
-
Elevated Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of the hydrolysis reaction.
-
Basic Conditions: While the reaction occurs under neutral conditions, the presence of bases can catalyze the hydrolysis.[11]
-
Extended Storage: The probability of moisture exposure increases with long-term storage, especially if the container seal is imperfect.[6]
Q4: How can I detect if my reagent has hydrolyzed before starting an experiment?
It is crucial to assess the quality of your reagent, especially if it is from an older batch or has been opened previously. The primary hydrolysis product, 2-fluoro-4-nitrobenzenesulfonic acid, has significantly different properties.
| Analytical Technique | This compound | 2-Fluoro-4-nitrobenzenesulfonic acid (Hydrolysis Product) |
| Appearance | Light yellow solid.[12] | Typically a more polar, potentially hygroscopic solid. |
| Solubility | Soluble in anhydrous organic solvents (DCM, THF, Toluene).[13] Insoluble in water (but reacts).[13] | More soluble in polar and aqueous media. |
| TLC (Silica Gel) | Higher Rƒ value (less polar). | Lower Rƒ value (more polar). |
| ¹H NMR | Aromatic protons will have characteristic shifts. | The sulfonic acid proton (-SO₃H) may appear as a very broad singlet far downfield (>10 ppm), and aromatic proton shifts will be altered. |
| IR Spectroscopy | Characteristic S=O stretches (~1370 & ~1180 cm⁻¹). Absence of a broad O-H stretch. | Appearance of a very broad O-H stretch from 2500-3300 cm⁻¹. |
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Q1: My reaction yield is significantly lower than expected, and I suspect reagent degradation. What should I check?
Low yields are a common consequence of using hydrolyzed this compound.
Troubleshooting Steps:
-
Verify Reagent Quality: Before troubleshooting the reaction, verify the integrity of your starting material using one of the analytical methods described in FAQ Q4.
-
Review Handling Procedure: Were all solvents and reagents confirmed to be anhydrous? Was the reaction performed under a positive pressure of an inert gas (Nitrogen or Argon)?[8]
-
Check Reaction Temperature: If the reaction is exothermic, was it adequately cooled before and during the addition of the sulfonyl chloride? Uncontrolled exotherms can accelerate hydrolysis and other side reactions.
-
Assess Workup Conditions: Was the reaction quenched and worked up at a low temperature? Prolonged contact with aqueous layers, especially at room temperature, can cause significant hydrolysis of any unreacted sulfonyl chloride.[8]
Q2: I'm performing a reaction with an amine and see an unexpected, very polar spot on my TLC plate that doesn't correspond to my starting materials or desired sulfonamide product. What could it be?
This highly polar spot is very likely the 2-fluoro-4-nitrobenzenesulfonic acid byproduct from hydrolysis.[8] Its high polarity causes it to stick to the silica gel baseline or have a very low Rƒ value.
Confirmation and Removal:
-
Co-spotting: Spot your reaction mixture alongside the starting sulfonyl chloride on a TLC plate. If the starting material shows a similar low-Rƒ spot, it was already partially hydrolyzed.
-
Removal during Workup: The sulfonic acid is acidic and highly water-soluble, especially in its salt form. During the aqueous workup, washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), will deprotonate the sulfonic acid, forming the corresponding sulfonate salt. This salt will be extracted into the aqueous layer, effectively removing it from your organic product.
Q3: How can I perform an aqueous workup to quench my reaction without hydrolyzing my product or unreacted starting material?
While seemingly counterintuitive, a carefully controlled aqueous workup is often necessary. The key is to minimize the contact time and temperature.[8][9] For aryl sulfonyl chlorides with low water solubility, precipitation from a cold aqueous medium can protect the bulk material from extensive hydrolysis.[9]
Recommended Procedure:
-
Cool the Reaction: Before quenching, cool your reaction mixture to 0 °C or below in an ice bath.
-
Prepare Quench Solution: Use ice-cold water or a pre-chilled aqueous solution for the quench.
-
Perform Quench: Slowly add the cooled reaction mixture to the vigorously stirred, cold quench solution. Alternatively, for some applications, pouring the mixture directly onto crushed ice is effective.[8]
-
Extract Promptly: Do not allow the layers to sit for an extended period. Immediately proceed with the extraction using a cold, non-polar organic solvent.
-
Wash Quickly: Perform any subsequent aqueous washes (e.g., with NaHCO₃ or brine) quickly and with pre-chilled solutions.
-
Dry Thoroughly: After separation, dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
Part 3: Protocols for Prevention and Best Practices
Adherence to strict protocols is the most effective way to prevent hydrolysis.
Protocol 1: Recommended Storage and Handling
Proper storage is the first line of defense against reagent degradation.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at -20°C.[14] | Low temperatures slow the rate of any potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon).[6] | Excludes atmospheric moisture, the primary cause of hydrolysis. |
| Container | Keep in the original, tightly sealed container.[15] | Prevents moisture ingress. For maximum recovery, centrifuge the vial before opening the cap to collect all the solid at the bottom.[14] |
| Incompatible Materials | Store away from strong bases and strong oxidizing agents.[16] | Avoids unwanted and potentially hazardous reactions. |
| Handling | Dispense the required amount in a glove box or under a positive flow of inert gas. Minimize time open to the atmosphere. | Prevents exposure to ambient humidity.[6] |
Protocol 2: Setting Up a Reaction Under Anhydrous Conditions
This protocol outlines the setup for a typical reaction, such as sulfonamide formation.
Materials:
-
Oven-dried glassware (or flame-dried under vacuum)
-
Anhydrous grade solvents
-
This compound
-
Nucleophile (e.g., amine) and non-nucleophilic base (e.g., triethylamine)
-
Inert gas supply (Nitrogen or Argon) with a bubbler/manifold
-
Dry syringes and needles
Procedure:
-
Glassware Preparation: Assemble the hot, oven-dried glassware quickly while flushing with a stream of inert gas. Seal all joints and openings with rubber septa.
-
Establish Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire experiment.
-
Solvent and Reagent Addition: Add anhydrous solvent and liquid reagents (e.g., amine, base) via a dry syringe. If the nucleophile or base is a solid, add it to the flask before sealing and purging with inert gas.
-
Temperature Control: Cool the reaction flask to the desired temperature (typically 0 °C for reactions with amines) in an appropriate cooling bath.
-
Sulfonyl Chloride Addition: Dissolve the this compound in a minimal amount of anhydrous solvent in a separate, dry, inerted flask. Add this solution dropwise to the stirred reaction mixture via a syringe or an addition funnel.
-
Reaction Monitoring: Allow the reaction to proceed as planned, monitoring its progress by TLC or LC-MS.
Caption: Recommended workflow for minimizing hydrolysis during a typical reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 1146290-36-9 [chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. usbio.net [usbio.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Strategies for the Removal of Excess 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNSC) from Reaction Mixtures
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of unreacted 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNSC) from reaction mixtures. This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies.
Core Principles: Understanding the Chemistry of FNSC Removal
This compound is a highly reactive electrophile, a property that makes it an effective reagent but also complicates its removal when used in excess. The key to its successful removal is to convert it into a species with significantly different physical properties (e.g., polarity, solubility) from your desired product, facilitating separation through standard laboratory techniques such as liquid-liquid extraction or chromatography.
The high electrophilicity of the sulfonyl chloride functional group makes it susceptible to attack by a variety of nucleophiles.[1] This reactivity is the foundation of the most common removal strategies. Furthermore, the resulting hydrolysis product, 2-fluoro-4-nitrobenzenesulfonic acid, is a strong acid that is highly soluble in aqueous bases.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess FNSC from my reaction?
A1: Residual FNSC can interfere with subsequent synthetic steps, complicate product purification due to similar solubility profiles with some organic products, and is a hazardous, reactive compound.[4] Complete removal is essential for the purity, safety, and integrity of your final product.
Q2: I see an oily residue or an extra spot on my TLC after workup. Could this be unreacted FNSC?
A2: It is highly probable. FNSC is a solid at room temperature (melting point 44-45 °C), but in the presence of impurities or dissolved in residual solvent, it can appear as an oil.[5] It is crucial to confirm its presence by co-spotting with a standard of FNSC on a TLC plate.
Q3: How do I choose the best removal method for my specific product?
A3: The optimal method depends on the stability of your desired product to acidic or basic conditions, its polarity, and its physical state (solid or oil). This guide provides a decision-making workflow to help you select the most appropriate strategy.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| Product co-elutes with FNSC during column chromatography. | The polarity of your product is very similar to that of FNSC. | 1. Pre-chromatography Quenching: Convert FNSC into a more polar byproduct before purification. See Protocols 1 & 2. 2. Optimize Chromatography: If quenching is not feasible, adjust the solvent system. A less polar eluent may improve separation.[4] |
| Product is sensitive to aqueous basic conditions (e.g., contains base-labile esters). | Hydrolysis of functional groups in your product during basic workup. | 1. Mild Base Quench: Use a weak base like aqueous sodium bicarbonate instead of strong bases like sodium hydroxide.[4] 2. Amine Quench: Use a simple, water-soluble amine to form a sulfonamide, followed by an acidic wash. See Protocol 2. 3. Scavenger Resin: Employ a solid-supported amine scavenger to avoid aqueous workup altogether. See Protocol 3.[4] |
| Quenching reaction is slow or incomplete (FNSC still present on TLC). | Insufficient quenching agent, low temperature, or poor mixing in a biphasic system. | 1. Increase Excess of Quencher: Ensure a sufficient molar excess of the quenching agent is used. 2. Increase Temperature: Allow the reaction to warm to room temperature after the initial quench at 0 °C. 3. Vigorous Stirring: Ensure efficient mixing, especially for biphasic reactions, to maximize interfacial contact.[4] |
| Persistent acidic impurity (2-fluoro-4-nitrobenzenesulfonic acid) in the organic layer. | Incomplete extraction of the sulfonic acid byproduct. | 1. Additional Basic Washes: Perform one or two additional washes of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] 2. Brine Wash: A final wash with brine can help to break up emulsions and remove residual water-soluble impurities. |
| An unexpected, more polar byproduct is formed during workup. | Possible nucleophilic aromatic substitution (SNAr) of the fluoride by a nucleophilic quenching agent (e.g., an amine). | 1. Use a Non-nucleophilic Base: Quench with an aqueous base like NaHCO₃. 2. Control Stoichiometry: If using an amine quench, use a limited excess to minimize side reactions. |
Experimental Protocols
Protocol 1: Quenching with Aqueous Base (for Base-Stable Products)
This method converts FNSC to the highly water-soluble 2-fluoro-4-nitrobenzenesulfonate salt, which is easily removed in the aqueous phase.
Step-by-Step Methodology:
-
Cool the reaction mixture to 0 °C in an ice bath. This mitigates the exothermic nature of the quench.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Continue addition until the evolution of CO₂ ceases and the aqueous phase is basic (test with pH paper).
-
Warm the mixture to room temperature and stir for 30-60 minutes to ensure complete hydrolysis.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of FNSC. A typical mobile phase for FNSC is a mixture of hexane and ethyl acetate (e.g., 9:1).[5]
-
Perform a liquid-liquid extraction. Transfer the mixture to a separatory funnel and dilute with the reaction solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separate the layers. Drain the aqueous layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Quenching with a Water-Soluble Amine
This protocol is suitable for products with moderate base sensitivity. It converts FNSC to a water-soluble sulfonamide.
Step-by-Step Methodology:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a water-soluble amine such as aqueous ammonia or a dilute solution of an amine like diethylamine.
-
Stir vigorously for 30-60 minutes, allowing the mixture to warm to room temperature.
-
Monitor the disappearance of FNSC by TLC.
-
Dilute the mixture with an appropriate organic solvent and water.
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with dilute HCl (e.g., 1M) to remove any remaining amine, followed by water and brine.
-
Dry and concentrate the organic layer as described in Protocol 1.
Protocol 3: Removal using a Solid-Phase Scavenger Resin
This is the method of choice for highly base- or acid-sensitive products as it avoids an aqueous workup. Amine-functionalized resins are effective for scavenging sulfonyl chlorides.[7]
Step-by-Step Methodology:
-
To the reaction mixture, add an amine-functionalized scavenger resin (e.g., aminomethyl polystyrene or silica-bound amine), typically 2-3 equivalents relative to the excess FNSC.[4]
-
Stir the suspension at room temperature. Reaction times can vary from a few hours to overnight.
-
Monitor the reaction by TLC for the disappearance of FNSC.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a suitable organic solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of FNSC.
Visualization of Workflows
Decision Tree for FNSC Removal
Caption: Decision tree for selecting a suitable method for FNSC removal.
Chemical Quenching Pathways
Caption: Chemical transformations of FNSC during quenching procedures.
Analytical Methods for Monitoring FNSC Removal
Effective monitoring is crucial for ensuring the complete removal of FNSC.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time monitoring of reaction progress and the effectiveness of the workup.[8]
-
Stationary Phase: Silica gel 60 F₂₅₄ is commonly used.
-
Mobile Phase: A non-polar solvent system is generally effective. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).[5][9] The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.6).
-
Visualization: FNSC is UV active due to the aromatic ring and nitro group, allowing for easy visualization under a UV lamp (254 nm).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for detecting trace levels of residual FNSC, although derivatization to a more thermally stable sulfonamide may be necessary for accurate quantification.[6]
Safety and Handling
This compound and related sulfonyl chlorides are corrosive and moisture-sensitive compounds.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle FNSC in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
By understanding the chemical principles and employing the systematic troubleshooting and procedural guides outlined in this document, researchers can confidently and efficiently remove excess FNSC, ensuring the integrity and purity of their valuable synthetic products.
References
- 1. 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 | Benchchem [benchchem.com]
- 2. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 [smolecule.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. omicsonline.org [omicsonline.org]
- 5. This compound | 1146290-36-9 [chemicalbook.com]
- 6. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Sulfonyl Chloride Derivatization in Mass Spectrometry
Welcome to the technical support center for sulfonyl chloride derivatization. This guide is designed for researchers, scientists, and drug development professionals who are utilizing sulfonyl chlorides for sample preparation in mass spectrometry. As a Senior Application Scientist, I've compiled this resource to address common challenges and provide practical, field-proven solutions to help you achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My derivatization reaction with dansyl chloride is showing low efficiency. What are the common causes and how can I improve the yield?
A1: Low derivatization efficiency is a frequent challenge, often stemming from a few key factors. Let's break down the likely culprits and how to address them.
The derivatization of amines or phenols with a sulfonyl chloride, such as dansyl chloride, is a nucleophilic substitution reaction. For it to proceed efficiently, several conditions must be met.
-
Incorrect pH: The reaction is highly pH-dependent. The amine analyte must be in its nucleophilic, unprotonated state to attack the electrophilic sulfur of the sulfonyl chloride. For most primary and secondary amines, a pH between 9 and 10.5 is optimal.[1][2] If the pH is too low, the amine will be protonated (R-NH3+) and non-nucleophilic. If the pH is too high, the competing hydrolysis of the sulfonyl chloride reagent becomes a significant issue.
-
Reagent Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is unreactive towards your analyte.[3] This hydrolysis is accelerated at high pH. It is crucial to prepare the derivatization reagent solution in an anhydrous organic solvent like acetonitrile (ACN) and add it to the buffered aqueous sample just before the reaction.[1][2] Dansyl chloride solutions should be prepared fresh for best results.[1][2]
-
Insufficient Reagent Concentration: To drive the reaction to completion, a significant molar excess of the sulfonyl chloride reagent is typically required.[3] A common starting point is a 2- to 10-fold molar excess of the derivatizing reagent over the analyte.
-
Low Reaction Temperature or Insufficient Time: While some derivatizations can proceed at room temperature, many protocols benefit from gentle heating (e.g., 40-60°C) to increase the reaction rate.[2][4] Reaction times can vary from 30 minutes to over an hour.[1][2][4] It's essential to optimize these parameters for your specific analytes.
Troubleshooting Steps:
-
Verify and Optimize pH: Use a reliable pH meter to check the pH of your reaction buffer (e.g., sodium bicarbonate/carbonate buffer).[1][2] Perform small-scale pilot experiments across a pH range (e.g., 8.5, 9.0, 9.5, 10.0) to find the sweet spot for your analytes.
-
Ensure Fresh Reagents: Prepare your sulfonyl chloride solution in anhydrous ACN immediately before use.[1][2] Do not use old or potentially hydrolyzed reagent stock.
-
Increase Reagent Excess: If you suspect incomplete derivatization, try increasing the molar excess of the sulfonyl chloride. Monitor for the disappearance of the starting material by LC-MS.
-
Optimize Temperature and Time: Systematically evaluate the effect of reaction temperature and time. A time-course experiment (e.g., 15, 30, 60, 90 minutes) at a fixed optimal temperature can reveal the necessary reaction duration.
Q2: I'm observing multiple derivative peaks for a single analyte. What could be causing this?
A2: The observation of multiple derivative peaks for a single analyte can be perplexing, but it usually points to a lack of specificity in the reaction or the presence of multiple reactive sites on the analyte.
-
Reaction with Multiple Functional Groups: While sulfonyl chlorides are highly reactive towards primary and secondary amines, they can also react with other nucleophilic groups under certain conditions. Phenolic hydroxyl groups (like in tyrosine) and the imidazole ring of histidine are known to react with reagents like dansyl chloride, leading to multiple derivatized species.[3]
-
Di-derivatization: If your analyte contains more than one primary or secondary amine, you can expect to see multiply derivatized products.
-
Degradation of Analyte or Derivative: The stability of your analyte under the derivatization conditions (alkaline pH, elevated temperature) should be considered. Additionally, the resulting sulfonamide derivative itself might have limited stability.[5]
Troubleshooting Steps:
-
Review Analyte Structure: Carefully examine the structure of your analyte for multiple reactive sites (primary/secondary amines, phenols, imidazoles).
-
Modify Reaction Conditions: To favor derivatization of amines over phenols, you can sometimes use milder reaction conditions (e.g., lower pH or temperature), though this may require optimization to maintain good efficiency for the desired reaction.
-
High-Resolution Mass Spectrometry: Use high-resolution MS to determine the exact mass of the different derivative peaks. This will help you confirm if they correspond to single or multiple derivatizations of your analyte.
Q3: How can I effectively remove the large excess of unreacted sulfonyl chloride and its hydrolysis byproducts before LC-MS analysis?
A3: This is a critical step, as excess reagent and its byproducts can cause significant ion suppression, contaminate the MS ion source, and interfere with the chromatography of your derivatized analytes.[3][6]
The primary byproduct of concern is the sulfonic acid formed from the hydrolysis of the sulfonyl chloride.[3] The strategy for removal depends on the properties of your derivatized analyte.
-
Quenching the Reaction: The most common method is to add a "quenching" reagent after the derivatization is complete. This reagent is a small, highly reactive amine that consumes the remaining sulfonyl chloride.
-
Liquid-Liquid Extraction (LLE): After quenching, an LLE can be performed to separate the derivatized analyte from the more polar quenching byproducts and salts. The choice of solvent will depend on the polarity of your derivatized analyte.
-
Solid-Phase Extraction (SPE): For more complex samples, SPE can provide a more thorough cleanup. A reverse-phase C18 sorbent is often effective. The derivatized sample is loaded, washed with a weak organic solvent to remove salts and polar byproducts, and then the derivatized analyte is eluted with a stronger organic solvent.
Workflow for Reagent Removal:
Caption: Workflow for quenching and cleanup after sulfonyl chloride derivatization.
Q4: The stability of my derivatized samples seems poor, leading to poor reproducibility. How can I improve this?
A4: The stability of the resulting sulfonamide or sulfonate ester bond is crucial for quantitative analysis.[3][5]
-
pH of Final Sample Solution: Sulfonamides are generally more stable in neutral to slightly alkaline conditions and can be susceptible to hydrolysis under strongly acidic conditions.[5] After derivatization and cleanup, ensure the final sample diluent is at an appropriate pH. A buffer may be necessary for the mobile phase in your LC method.
-
Photostability: Some derivatizing agents, like dansyl chloride, introduce a fluorescent tag that can be susceptible to photodegradation.[2] It is good practice to protect samples from light during and after derivatization by using amber vials and minimizing exposure.
-
Storage Conditions: Once derivatized, samples should be analyzed as quickly as possible. If storage is necessary, it should be at low temperatures (-20°C or -80°C) to minimize degradation.[4] Perform stability tests (e.g., freeze-thaw cycles, short-term benchtop stability) to understand the limits for your specific derivatives.[7]
Best Practices for Ensuring Stability:
| Parameter | Recommendation | Rationale |
| Sample pH | Maintain at neutral to slightly alkaline pH post-derivatization. | Avoids acid-catalyzed hydrolysis of the sulfonamide bond.[5] |
| Light Exposure | Use amber autosampler vials and minimize exposure to ambient light. | Prevents photodegradation of light-sensitive derivatizing tags.[2] |
| Storage | Analyze immediately or store at ≤ -20°C. | Slows down potential degradation reactions.[4] |
| Consistency | Standardize the time from derivatization to injection for all samples. | Ensures that any time-dependent degradation is consistent across the batch. |
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape or Retention
-
Possible Cause: Incomplete removal of salts from the reaction buffer.
-
Solution: Ensure your cleanup method (LLE or SPE) is effective at desalting. For SPE, include an aqueous wash step before elution. For LLE, a water wash of the organic phase can be beneficial if your derivatized analyte has low water solubility.
-
Possible Cause: The derivatized analyte is not suitable for the chosen chromatography conditions.
-
Solution: Derivatization significantly alters the chemical properties of the analyte, usually making it more hydrophobic.[1] You will likely need to re-optimize your reverse-phase LC gradient, potentially starting with a higher organic mobile phase percentage and using a shallower gradient.
Issue 2: Significant Ion Suppression in the Mass Spectrometer
-
Possible Cause: Co-elution of excess derivatization reagent, byproducts, or quenching agent with the analyte.
-
Solution:
-
Improve Chromatographic Separation: Develop a gradient that effectively separates your analyte from these interferences. The byproducts are often more polar and should elute earlier in a reverse-phase separation.[6]
-
Enhance Sample Cleanup: Re-evaluate your quenching and cleanup protocol. Ensure you are using a sufficient excess of the quenching agent and that your LLE or SPE method is optimized for removing these interferences.
-
Issue 3: Inconsistent Results Between Batches
-
Possible Cause: Variability in reagent preparation or reaction conditions.
-
Solution:
-
Strict Protocol Adherence: Always prepare reagents, especially the sulfonyl chloride solution, freshly for each batch.[1][4]
-
Use of Internal Standards: Incorporate a stable isotope-labeled internal standard for each analyte if available. This will correct for variations in derivatization efficiency and sample cleanup between runs.[1]
-
Batch Processing: Prepare standards, quality controls, and unknown samples in the same batch to minimize inter-batch variability.
-
Detailed Experimental Protocols
Protocol 1: General Derivatization of Amines with Dansyl Chloride
This protocol is a starting point and should be optimized for your specific application.
Materials:
-
Dansyl Chloride Solution: 5 mg/mL in anhydrous acetonitrile (prepare fresh).[1][2]
-
Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.8.[1][2]
-
Quenching Solution: 10% (v/v) Ammonium Hydroxide in water (prepare fresh).[1]
-
Sample/Standard Solution in appropriate solvent.
Procedure:
-
In a microcentrifuge tube, add 25 µL of your sample or standard.
-
Add 50 µL of the Derivatization Buffer (pH 9.8). Vortex briefly.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction at 60°C for 45 minutes in the dark (e.g., in a heating block with the lid closed).[2][4]
-
Cool the mixture to room temperature.
-
To quench the reaction, add 20 µL of the Quenching Solution. Vortex and let it stand at room temperature for 10 minutes.
-
Centrifuge the mixture at high speed (e.g., >10,000 x g) for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Caption: Step-by-step workflow for dansyl chloride derivatization.
References
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for Amine Analysis: 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride vs. Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the precise quantification of primary and secondary amines is a critical task in pharmaceutical development, clinical diagnostics, and metabolomics. Due to the inherent lack of strong chromophores or fluorophores in many biologically significant amines, pre-column derivatization is an indispensable strategy to enhance their detectability in High-Performance Liquid Chromatography (HPLC). This guide offers an in-depth, objective comparison between the well-established fluorescent reagent, Dansyl Chloride, and the UV-active alternative, 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNSC).
While Dansyl Chloride is a cornerstone of amine analysis with a vast body of supporting literature, FNSC represents a structurally analogous alternative with potential for UV-based detection. This guide will delve into the reaction mechanisms, performance characteristics, and experimental protocols for both reagents, providing the necessary technical insights for informed selection in your analytical workflows.
Principle of Derivatization: A Tale of Two Tags
Both FNSC and Dansyl Chloride are sulfonyl chlorides that react with the nucleophilic amino group of primary and secondary amines to form stable sulfonamide derivatives. This reaction, a nucleophilic substitution, is the foundation of their utility as derivatizing agents. The choice between these two reagents fundamentally hinges on the desired mode of detection and the sensitivity requirements of the assay.
Dansyl Chloride: This reagent introduces a highly fluorescent dansyl group to the analyte. The resulting dansylated amines exhibit strong fluorescence, allowing for exceptionally sensitive detection using a fluorescence detector (FLD).[1][2] This makes Dansyl Chloride the reagent of choice for trace-level quantification.
This compound (FNSC): In contrast, FNSC introduces a nitrobenzene moiety. The nitro group acts as a strong chromophore, rendering the FNSC-derivatized amines readily detectable by a UV-Vis detector. While not as sensitive as fluorescence detection, UV detection is a robust and widely available technique suitable for a broad range of applications. The reactivity of FNSC is inferred from analogous sulfonyl chlorides, where the sulfonyl chloride group readily reacts with primary and secondary amines.
Reaction Mechanism and Workflow
The derivatization process for both reagents follows a similar nucleophilic substitution pathway. The reaction is typically performed under alkaline conditions to ensure the amine is in its deprotonated, more nucleophilic state.
Figure 1: General workflow for amine derivatization and analysis.
Causality in Experimental Choices:
-
Alkaline pH: The use of a basic buffer (e.g., sodium bicarbonate, pH 9-10) is critical. It deprotonates the amino group, increasing its nucleophilicity and driving the reaction forward.
-
Solvent: Acetonitrile is a common solvent as it effectively dissolves both the amine and the sulfonyl chloride reagent.
-
Temperature and Time: The reaction is often carried out at a slightly elevated temperature (e.g., 40-60°C) to increase the reaction rate, though room temperature reactions are also common for Dansyl Chloride. Reaction times can vary from 30 minutes to over an hour.
-
Quenching: A quenching reagent, such as a primary amine or hydroxide, can be added to react with any excess sulfonyl chloride, preventing potential interference in the chromatographic analysis.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the key performance characteristics of Dansyl Chloride and the projected performance of FNSC based on the properties of analogous nitrobenzene-containing derivatizing agents.
| Parameter | Dansyl Chloride | This compound (Projected) |
| Principle | Forms highly fluorescent sulfonamide adducts.[1] | Forms UV-absorbing sulfonamide adducts. |
| Detection Method | Fluorescence Detection (FLD), UV-Vis, Mass Spectrometry (MS).[1] | UV-Vis Spectroscopy, Mass Spectrometry (MS). |
| UV Absorption Maxima | ~250 nm and ~335 nm | Expected in the range of 250-280 nm due to the nitrobenzene chromophore. |
| Fluorescence | Excitation: ~340 nm, Emission: ~525 nm (solvent dependent).[3] | Not fluorescent. |
| Limit of Detection (LOD) | Picomole to femtomole range with fluorescence detection.[1] | Expected to be in the low to mid-picomole range with UV detection. |
| Derivative Stability | Stable sulfonamide bond.[4] | Expected to be a stable sulfonamide bond. |
| Reactivity | Reacts with primary and secondary amines.[1][4] | Reacts with primary and secondary amines. |
Experimental Protocols
The following are detailed, step-by-step methodologies for amine derivatization using Dansyl Chloride and a proposed protocol for FNSC.
Protocol 1: Derivatization with Dansyl Chloride
This protocol is a well-established method for the derivatization of amino acids and other primary and secondary amines.
Materials:
-
Amine standard or sample extract
-
Dansyl Chloride solution (e.g., 10 mg/mL in acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
HPLC-grade acetonitrile and water
Procedure:
-
In a microcentrifuge tube, add 100 µL of the amine standard or sample extract.
-
Add 100 µL of the sodium bicarbonate buffer and vortex briefly.
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.
-
After incubation, add 50 µL of the quenching solution to react with excess Dansyl Chloride.
-
Vortex and then centrifuge the sample to pellet any precipitate.
-
Dilute the supernatant with the initial mobile phase for HPLC analysis.
References
A Head-to-Head Battle of Derivatizing Agents: 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride vs. Dabsyl Chloride for Amine Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the derivatization of primary and secondary amines is a cornerstone for achieving sensitive and reliable quantification by high-performance liquid chromatography (HPLC). The choice of derivatizing agent is a critical decision that profoundly impacts method performance. This guide provides a comprehensive, data-driven comparison between two prominent sulfonyl chloride-based reagents: 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNBS-Cl), closely related to the chiral derivatizing agent Marfey's reagent, and dabsyl chloride. Our objective is to furnish you with the technical insights necessary to make an informed selection for your specific analytical challenges.
Core Chemical Principles: Structure and Reactivity
Both FNBS-Cl and dabsyl chloride leverage the reactivity of the sulfonyl chloride (-SO₂Cl) group. This functional group is highly electrophilic, making it susceptible to nucleophilic attack by the lone pair of electrons on primary and secondary amines. The reaction results in the formation of a stable sulfonamide bond, covalently tagging the amine with a chromophoric group that facilitates UV-Visible detection.
A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Benzenesulfonyl Chlorides
For researchers, scientists, and professionals in drug development, the selection of the appropriate reagent is a critical decision that dictates the efficiency, yield, and success of a synthetic pathway. Benzenesulfonyl chlorides are a cornerstone class of reagents, pivotal for the formation of sulfonamides and sulfonate esters. However, not all sulfonyl chlorides are created equal. The reactivity of the sulfonyl chloride moiety is profoundly influenced by the nature and position of substituents on the benzene ring.
This guide provides an in-depth comparison of the reactivity of various substituted benzenesulfonyl chlorides. We will move beyond a simple catalog of reagents to explore the fundamental electronic and steric principles governing their reactivity, supported by experimental data and practical protocols. Our objective is to equip you with the knowledge to make informed, causality-driven decisions in your synthetic endeavors.
The Theoretical Framework: Understanding Substituent Effects on Reactivity
The reaction of a benzenesulfonyl chloride with a nucleophile (such as an amine, alcohol, or water) proceeds through a nucleophilic substitution at the tetracoordinate sulfur atom. The reaction generally follows an SN2-like mechanism, where the nucleophile attacks the electrophilic sulfur center, leading to a transition state and subsequent displacement of the chloride leaving group.
The rate of this reaction is critically dependent on the electrophilicity of the sulfur atom. Substituents on the aromatic ring modulate this electrophilicity through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), trifluoromethyl (-CF₃), and halogens (-Cl, -Br) pull electron density away from the benzene ring and, by extension, from the sulfonyl group. This inductive withdrawal increases the partial positive charge on the sulfur atom, making it a "harder" electrophile and more susceptible to nucleophilic attack. Consequently, EWGs accelerate the rate of reaction.[1] For instance, the potent electron-withdrawing effect of the nitro group makes 4-nitrobenzenesulfonyl chloride a highly reactive agent, often used for synthesizing sulfonamides or as a protecting group for amines.[2][3][4]
-
Electron-Donating Groups (EDGs): Conversely, groups such as methoxy (-OCH₃) and alkyl groups (e.g., -CH₃) donate electron density to the ring. This effect decreases the electrophilicity of the sulfonyl sulfur, rendering it less reactive towards nucleophiles and slowing the reaction rate.[1] 4-Methoxybenzenesulfonyl chloride, for example, is noted for its use in synthesizing specific sulfonamide and sulfonate ester derivatives where lower reactivity might be advantageous.[5]
The interplay of these electronic effects can be quantitatively described by the Hammett equation :
log(k/k₀) = σρ
This linear free-energy relationship correlates the rate constant (k) of a reaction for a substituted reactant to the rate constant of the unsubstituted reactant (k₀).[6]
-
σ (Sigma): The substituent constant, which quantifies the electronic effect of a particular substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.
-
ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects. For the hydrolysis of substituted benzenesulfonyl chlorides, the ρ value is positive (e.g., +1.564 for alkaline hydrolysis), confirming that the reaction is accelerated by electron-withdrawing substituents that can stabilize the developing negative charge in the transition state.[7][8]
Caption: Relationship between substituent electronic effects and reactivity.
Quantitative Comparison of Reactivity
The solvolysis (reaction with a solvent, such as water) of benzenesulfonyl chlorides is a well-studied reaction that provides a reliable benchmark for comparing their intrinsic reactivity. The data clearly illustrates the principles discussed above.
| Substituent (para-position) | Chemical Name | Hammett Constant (σₚ) | Relative Rate of Hydrolysis (approx.) | Classification |
| -NO₂ | 4-Nitrobenzenesulfonyl chloride | +0.78 | ~20 | Strong EWG |
| -Br | 4-Bromobenzenesulfonyl chloride | +0.23 | ~2.5 | EWG |
| -H | Benzenesulfonyl chloride | 0.00 | 1 | Reference |
| -CH₃ | 4-Methylbenzenesulfonyl chloride | -0.17 | ~0.6 | EDG |
| -OCH₃ | 4-Methoxybenzenesulfonyl chloride | -0.27 | ~0.3 | Strong EDG |
Data synthesized from kinetic studies on the hydrolysis of substituted benzenesulfonyl chlorides.[7][8][9]
As the Hammett constant becomes more positive, indicating a stronger electron-withdrawing effect, the rate of hydrolysis increases significantly. 4-Nitrobenzenesulfonyl chloride is roughly 20 times more reactive than the parent benzenesulfonyl chloride and approximately 67 times more reactive than the electron-rich 4-methoxybenzenesulfonyl chloride.
Experimental Protocol: Comparative Kinetic Analysis of Aminolysis
To provide a practical context, this section outlines a robust, self-validating protocol for comparing the reactivity of different benzenesulfonyl chlorides via their reaction with an amine (aminolysis). This method can be adapted to various analytical techniques such as HPLC, GC, or NMR spectroscopy.
Objective: To determine the relative reaction rates of 4-nitrobenzenesulfonyl chloride, benzenesulfonyl chloride, and 4-methoxybenzenesulfonyl chloride with aniline.
Pillar of Trustworthiness: This protocol is self-validating. By running a reference compound (benzenesulfonyl chloride) alongside the test compounds under identical conditions, any variations in experimental setup are normalized, ensuring that the observed differences in reaction rates are attributable solely to the chemical nature of the sulfonyl chlorides.
Materials & Reagents:
-
4-Nitrobenzenesulfonyl chloride
-
Benzenesulfonyl chloride
-
4-Methoxybenzenesulfonyl chloride
-
Aniline (freshly distilled)
-
Acetonitrile (HPLC grade, anhydrous)
-
Internal Standard (e.g., naphthalene or biphenyl, depending on analytical method)
-
Volumetric flasks, pipettes, and syringes
-
Reaction vials with magnetic stir bars
-
Constant temperature bath or block
-
HPLC or GC system for reaction monitoring
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately prepare 0.1 M stock solutions of each benzenesulfonyl chloride in anhydrous acetonitrile.
-
Prepare a 0.2 M stock solution of aniline in anhydrous acetonitrile. This ensures pseudo-first-order conditions with respect to the sulfonyl chloride.
-
Prepare a 0.05 M stock solution of the internal standard in anhydrous acetonitrile.
-
-
Reaction Setup:
-
For each sulfonyl chloride to be tested, label a reaction vial.
-
To each vial, add 4.0 mL of the aniline stock solution and 1.0 mL of the internal standard stock solution.
-
Place the vials in a constant temperature bath set to 25.0 °C and allow them to equilibrate for at least 15 minutes with stirring.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, rapidly add 1.0 mL of the respective 0.1 M sulfonyl chloride stock solution to its corresponding vial. Start a timer immediately.
-
At predetermined time intervals (e.g., t = 1, 3, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot by diluting it into a vial containing 900 µL of a quenching solution (e.g., acetonitrile/water with a small amount of acid) to stop the reaction.
-
-
Analytical Measurement:
-
Analyze the quenched aliquots by a suitable chromatographic method (e.g., HPLC).
-
Monitor the disappearance of the sulfonyl chloride peak or the appearance of the sulfonamide product peak.
-
Use the internal standard to correct for any variations in injection volume.
-
-
Data Analysis and Interpretation:
-
Calculate the concentration of the sulfonyl chloride at each time point relative to the internal standard.
-
Plot ln([Sulfonyl Chloride]t / [Sulfonyl Chloride]₀) versus time (in seconds).
-
The slope of this line will be equal to -k', the pseudo-first-order rate constant.
-
Compare the k' values for each of the substituted benzenesulfonyl chlorides. The ratio of these rate constants will provide a quantitative measure of their relative reactivity.
-
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion and Field-Proven Insights
The reactivity of substituted benzenesulfonyl chlorides is a direct and predictable function of the electronic properties of the ring substituents. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the sulfonyl sulfur, while electron-donating groups have the opposite effect.
This understanding has profound practical implications for the synthetic chemist:
-
For forming robust sulfonamides or reacting with hindered nucleophiles, a highly activated sulfonyl chloride like 4-nitrobenzenesulfonyl chloride or 2,4-dinitrobenzenesulfonyl chloride is the reagent of choice.
-
For reactions requiring more moderate reactivity or when dealing with sensitive substrates, benzenesulfonyl chloride or p-toluenesulfonyl chloride (TsCl) offer a balanced approach. The solid nature of TsCl also provides a significant handling advantage over the liquid benzenesulfonyl chloride.[10]
-
When a less reactive electrophile is needed to achieve selectivity in a multifunctional molecule, an electron-rich system like 4-methoxybenzenesulfonyl chloride can be an effective tool.
By grounding reagent selection in a firm understanding of these structure-reactivity relationships, researchers can optimize reaction conditions, improve yields, and design more efficient and elegant synthetic routes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Stability of Sulfonamides Derived from Diverse Sulfonyl Chlorides
Introduction: The Critical Role of Stability in Sulfonamide Drug Development
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutics including antibacterials, diuretics, and anti-inflammatory agents.[1][2] The inherent stability of a sulfonamide-containing drug candidate is a paramount consideration in the development pipeline, profoundly influencing its shelf-life, bioavailability, metabolic fate, and overall safety profile. The precursor sulfonyl chloride (R-SO₂Cl) used in the synthesis of a sulfonamide plays a pivotal role in dictating the stability of the final molecule. This guide provides an in-depth, comparative analysis of the stability of sulfonamides derived from a variety of sulfonyl chlorides, supported by established experimental protocols and data. We will explore how the structural and electronic properties of the sulfonyl chloride precursor impact the hydrolytic, metabolic, photolytic, and thermal stability of the resulting sulfonamide.
The Influence of Sulfonyl Chloride Structure on Sulfonamide Stability: A Mechanistic Overview
The stability of the sulfonamide bond (SO₂-N) is intrinsically linked to the electronic environment of the sulfur atom, which is directly influenced by the nature of the "R" group originating from the sulfonyl chloride.
-
Aryl- vs. Alkylsulfonyl Chlorides: Sulfonamides derived from arylsulfonyl chlorides exhibit different stability profiles compared to those from alkylsulfonyl chlorides. The aromatic ring of arylsulfonamides can participate in resonance, influencing the electron density at the sulfur atom and the overall molecular conformation.
-
Electronic Effects of Substituents on Arylsulfonyl Chlorides: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic ring of an arylsulfonyl chloride significantly modulates the stability of the resulting sulfonamide.
-
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, decrease the electron density at the sulfur atom. This heightened electrophilicity makes the sulfonamide bond more susceptible to nucleophilic attack, potentially leading to increased rates of hydrolysis.[3]
-
Electron-Donating Groups (EDGs): Conversely, EDGs, such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density at the sulfur atom, which can enhance the stability of the sulfonamide bond by making it less electrophilic.[3]
-
This relationship can be conceptually illustrated by the following diagram:
Caption: Relationship between sulfonyl chloride electronics and sulfonamide stability.
Experimental Assessment of Sulfonamide Stability
To provide a robust comparison, a suite of standardized stability assays should be employed. The following protocols are foundational for assessing the stability of sulfonamides.
Hydrolytic Stability Assessment via HPLC
Hydrolytic stability is a critical parameter, as it predicts the degradation of a drug in aqueous environments, such as during formulation and in vivo.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test sulfonamide in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Buffer Preparation: Prepare buffers at pH 4.0 (e.g., acetate buffer), 7.4 (e.g., phosphate buffered saline), and 9.0 (e.g., borate buffer).
-
Incubation: Dilute the stock solution with each buffer to a final concentration of 100 µg/mL. Incubate the solutions at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 7 days).
-
Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 24, 48, 96, and 168 hours).
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. A typical method would utilize a C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like 0.1% formic acid) and UV detection at a wavelength where the sulfonamide has maximum absorbance.
-
Data Analysis: Calculate the percentage of the sulfonamide remaining at each time point relative to the initial concentration (time 0). The degradation rate constant (k) and half-life (t₁/₂) can be determined by plotting the natural logarithm of the remaining concentration against time.
References
- 1. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship studies on sulfonamide-based MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 2-Fluoro-4-nitrobenzene-1-sulfonyl Chloride: A Comparative Review of its Applications in Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the diverse array of available reagents, 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride has emerged as a versatile building block and protecting group, offering a unique combination of reactivity and functionality. This guide provides an in-depth technical overview of the applications of this compound, presenting a comparative analysis with alternative reagents, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to effectively harness the potential of this valuable synthetic tool.
Introduction to this compound: Properties and Reactivity Profile
This compound, with the CAS number 1146290-36-9, is a yellow crystalline solid with a molecular weight of 239.61 g/mol .[1] Its structure is characterized by a benzene ring substituted with a sulfonyl chloride group, a nitro group, and a fluorine atom. This specific arrangement of functional groups imparts a distinct reactivity profile that is central to its utility in organic synthesis.
The presence of the strongly electron-withdrawing nitro group and the fluorine atom activates the sulfonyl chloride group, making it a potent electrophile for reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. The fluorine atom, positioned ortho to the sulfonyl chloride, further influences the electronic properties and reactivity of the molecule. This unique substitution pattern offers opportunities for sequential and chemoselective functionalization, a desirable feature in the construction of complex molecular architectures.[2]
Core Application: Protection of Amines in Multi-Step Synthesis
A primary application of this compound is as a protecting group for amines. The resulting 2-fluoro-4-nitrophenylsulfonamides are stable to a variety of reaction conditions, yet can be cleaved under specific, mild conditions, a hallmark of an effective protecting group.
Comparison with Alternative Sulfonylating Agents
The choice of a sulfonylating agent for amine protection is a balance between the stability of the resulting sulfonamide and the ease of its subsequent cleavage. Below is a comparative overview of 2-fluoro-4-nitrophenylsulfonyl (FNs) group with other commonly used sulfonyl protecting groups.
| Sulfonylating Agent | Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Advantages | Disadvantages |
| This compound | FNs | Amine, Base (e.g., Pyridine, Et3N), CH2Cl2, 0 °C to rt | Thiol (e.g., thiophenol), Base (e.g., K2CO3), MeCN, rt | Mild deprotection; orthogonal to many other protecting groups. | Potential for side reactions with strong nucleophiles at the fluorine position. |
| p-Toluenesulfonyl chloride (TsCl) | Ts | Amine, Base (e.g., Pyridine), CH2Cl2, 0 °C to rt | Harsh: Na/NH3, HBr/AcOH, SmI2 | High stability to a wide range of conditions. | Requires harsh conditions for removal, limiting functional group tolerance. |
| Methanesulfonyl chloride (MsCl) | Ms | Amine, Base (e.g., Et3N), CH2Cl2, 0 °C | Harsh: HBr/AcOH, strong reducing agents | High stability, similar to Ts. | Harsh deprotection conditions. |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | Ns | Amine, Base (e.g., Pyridine), CH2Cl2, 0 °C to rt | Thiophenol, K2CO3, MeCN, rt | Mild deprotection (Fukuyama conditions); well-established. | Sensitive to reducing agents due to the nitro group. |
Expert Insight: The 2-fluoro-4-nitrophenylsulfonyl group can be considered a close analogue of the well-established 2-nitrophenylsulfonyl (nosyl) group. The primary advantage of both is the mild cleavage conditions, typically involving a thiol and a base. This orthogonality to acid- and base-labile protecting groups, as well as to many common transformations, makes them highly valuable in complex total synthesis and medicinal chemistry programs. The presence of the fluorine atom in the FNs group can modulate the electronic properties and potentially the stability and cleavage kinetics of the sulfonamide compared to the nosyl group, although direct comparative studies are not extensively documented.
Experimental Protocols
General Procedure for the Synthesis of 2-Fluoro-4-nitrophenylsulfonamides
This protocol describes a general method for the protection of a primary or secondary amine using this compound.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq) or Triethylamine (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1M HCl (if pyridine was used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 2-fluoro-4-nitrophenylsulfonamide.
General Procedure for the Deprotection of 2-Fluoro-4-nitrophenylsulfonamides
This protocol outlines the cleavage of the 2-fluoro-4-nitrophenylsulfonyl group to regenerate the free amine.
Materials:
-
2-Fluoro-4-nitrophenylsulfonamide (1.0 eq)
-
Thiophenol (3.0 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-fluoro-4-nitrophenylsulfonamide (1.0 eq) in MeCN or DMF in a round-bottom flask.
-
Add potassium carbonate (3.0 eq) and thiophenol (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the deprotected amine.
Application as a Versatile Synthetic Building Block
Beyond its role as a protecting group, this compound serves as a valuable building block for the synthesis of diverse molecular scaffolds, particularly in the realm of medicinal chemistry. The presence of three distinct functional groups—sulfonyl chloride, nitro group, and fluorine—allows for a high degree of synthetic diversification through sequential and chemoselective reactions.[2]
A notable example is the threefold sequential functionalization of a related isomer, 2-fluoro-6-nitrobenzenesulfonyl chloride.[3] This demonstrates the potential for a stepwise modification of the molecule:
-
Reaction at the Sulfonyl Chloride: The highly electrophilic sulfonyl chloride readily reacts with nucleophiles such as amines to form sulfonamides.
-
Nucleophilic Aromatic Substitution of Fluorine: The fluorine atom, activated by the ortho- and para-directing nitro and sulfonyl groups, can be displaced by various nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized.
This step-wise reactivity allows for the construction of complex, highly substituted aromatic compounds from a single starting material.
References
A Senior Application Scientist's Comparative Guide to 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNBSC) in Quantitative Proteomics
For researchers, scientists, and drug development professionals at the forefront of proteomics, the selection of a labeling reagent for quantitative mass spectrometry is a critical decision that dictates the accuracy, depth, and scope of experimental outcomes. While isobaric tagging reagents like iTRAQ and TMT have become the industry standard for multiplexed protein quantification, the exploration of novel reagents with unique chemical properties continues to be an area of active interest. This guide provides an in-depth performance evaluation of a lesser-known but potentially valuable reagent, 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNBSC), in the context of established quantitative proteomics workflows.
This comparison is structured to provide not only a direct feature-by-feature analysis against leading alternatives but also to elucidate the fundamental chemical principles that govern the performance of these reagents. As direct, peer-reviewed performance data for FNBSC in quantitative proteomics is not yet widely available, this guide will draw upon established principles of organic chemistry, mass spectrometry, and the known behavior of analogous compounds to build a robust theoretical and practical framework for its evaluation.
The Landscape of Amine-Reactive Labeling Reagents in Proteomics
Quantitative proteomics by mass spectrometry fundamentally relies on the ability to differentiate and quantify peptides from different samples. Chemical labeling strategies achieve this by covalently attaching a tag to a specific functional group on the peptides. The most common targets are the primary amines at the N-terminus of a peptide and the ε-amino group of lysine residues.
The ideal amine-reactive labeling reagent should exhibit several key characteristics:
-
High Reactivity and Specificity: The reagent should react completely and specifically with primary amines under mild conditions compatible with peptide stability.
-
Improved Mass Spectrometric Detection: The tag should ideally enhance the ionization efficiency of the labeled peptides.
-
Predictable and Informative Fragmentation: The fragmentation of the labeled peptide in the mass spectrometer should yield data that allows for both confident peptide identification and accurate quantification.
-
Scalability for Multiplexing (for some applications): For comparative studies, the ability to label multiple samples with tags that allow for their simultaneous analysis is highly desirable.
It is against these criteria that we will evaluate FNBSC and its established competitors.
A Deep Dive into this compound (FNBSC)
FNBSC is an aromatic sulfonyl chloride. Its potential as a peptide labeling reagent stems from the reactivity of the sulfonyl chloride group and the unique properties conferred by the nitroaromatic ring.
Predicted Reaction Mechanism and Specificity
The sulfonyl chloride moiety (-SO₂Cl) of FNBSC is a highly reactive electrophile that readily undergoes a nucleophilic substitution reaction with primary and secondary amines. In the context of a tryptic digest of a proteome, this means FNBSC is expected to react with the N-terminal α-amino group of every peptide and the ε-amino group of lysine residues.
Diagram of the predicted reaction between FNBSC and a peptide's primary amine.
This reaction is analogous to that of other well-known sulfonyl chloride reagents used in protein chemistry, such as Dansyl chloride. The reaction is typically carried out in a slightly alkaline buffer (pH 8-9) to ensure that the amino groups are deprotonated and thus maximally nucleophilic. The fluorine and nitro groups on the benzene ring are expected to remain intact during the labeling reaction.
Potential Advantages of the FNBSC Moiety in Mass Spectrometry
The chemical structure of the FNBSC tag suggests two potential benefits for mass spectrometric analysis:
-
Enhanced Ionization Efficiency: The nitroaromatic group has a high electron affinity. In negative ion mode mass spectrometry, this property can significantly stabilize a negative charge, potentially leading to enhanced ionization efficiency for labeled peptides. This could be particularly advantageous for peptides that are difficult to ionize in positive ion mode.
-
Predictable Fragmentation: The sulfonamide bond formed is stable enough to withstand the ionization process but can be fragmented under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The fragmentation pattern of the nitroaromatic ring itself could potentially yield characteristic reporter ions, although this would need to be experimentally verified.
Head-to-Head Comparison: FNBSC vs. iTRAQ and TMT
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are the dominant technologies for multiplexed quantitative proteomics.[1][2] They operate on a different principle than simple labeling reagents like FNBSC.
The Principle of Isobaric Tagging
iTRAQ and TMT reagents are a set of isobaric (same total mass) tags that have three key components:
-
Amine-reactive group: Reacts with the N-terminus and lysine residues of peptides.
-
Balancer group: A mass normalizer that ensures the total mass of the tag is the same across all versions.
-
Reporter group: Isotopically encoded so that upon fragmentation, it yields a unique low-mass reporter ion for each sample.
This clever design allows for up to 18 different samples to be labeled, combined, and analyzed in a single mass spectrometry run. The peptides from all samples appear as a single peak in the initial MS1 scan, simplifying the spectrum. Quantification is then performed in the MS/MS or MS3 scan by comparing the intensities of the reporter ions.[3][4]
Workflow for Isobaric Tagging (iTRAQ/TMT).
Performance Metrics: A Comparative Table
| Feature | This compound (FNBSC) (Predicted) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Reaction Chemistry | Sulfonyl chloride reacts with primary and secondary amines to form a stable sulfonamide bond. | NHS-ester reacts with primary amines to form a stable amide bond.[2] | NHS-ester reacts with primary amines to form a stable amide bond.[3] |
| Quantification Strategy | Precursor-based (MS1) quantification of isotopically labeled pairs (if synthesized). | Reporter ion-based (MS/MS or MS3) quantification.[2][3] | Reporter ion-based (MS/MS or MS3) quantification.[3] |
| Multiplexing Capacity | 2-plex with isotopic labeling (e.g., ¹³C vs ¹²C). | 4-plex and 8-plex versions are available.[2] | 6-plex, 10-plex, 11-plex, 16-plex, and 18-plex versions are available.[3][4] |
| Quantitative Accuracy | Potentially high, as MS1-based quantification is less prone to interference. However, requires high-resolution mass spectrometry. | Can be affected by co-isolation of interfering ions, leading to ratio compression.[1][5] MS3-based methods can mitigate this.[6] | Similar to iTRAQ, can be affected by ratio compression.[1][5] Advanced acquisition methods like Synchronous Precursor Selection (SPS) MS3 significantly improve accuracy. |
| Sensitivity | The nitroaromatic group may enhance ionization efficiency in negative ion mode. | High sensitivity due to the pooling of samples and the detection of reporter ions.[7] | Generally considered to have slightly better sensitivity than iTRAQ, especially with newer high-resolution instruments.[8] |
| Data Analysis Complexity | Relatively straightforward for MS1-based quantification. | Requires specialized software to extract reporter ion intensities and perform corrections for isotopic impurities. | Similar to iTRAQ, requires specialized software and can be more complex with higher plexing and MS3 data. |
| Cost | The reagent itself is likely to be less expensive than commercial isobaric tagging kits. | Reagents and kits are relatively expensive.[7] | Reagents and kits are relatively expensive.[7] |
Key Differentiators and Experimental Considerations
-
Multiplexing vs. Simplicity: The most significant advantage of iTRAQ and TMT is their high multiplexing capability, which is crucial for large-scale comparative studies. FNBSC, in its current form, is a single labeling reagent. To be used for quantitative comparisons, an isotopically labeled version (e.g., with ¹³C or ¹⁵N) would need to be synthesized to create a "heavy" and "light" pair for 2-plex analysis. This is a common strategy for reagents like Dansyl chloride.
-
Ratio Compression: A well-documented limitation of iTRAQ and TMT is "ratio compression," where the measured fold-changes in protein abundance are underestimated.[1][5] This occurs when an interfering peptide is co-isolated and fragmented along with the target peptide, contributing to the reporter ion signal and dampening the true ratios. While advanced mass spectrometry techniques like MS3 can mitigate this, it remains a consideration.[6] A precursor-based quantification approach with isotopically labeled FNBSC would not be susceptible to this specific type of interference.
-
Depth of Proteome Coverage: The choice of labeling reagent can influence the number of identified and quantified proteins. The potential for FNBSC to enhance ionization in negative ion mode could lead to the identification of a different subset of peptides compared to the positive-ion mode analysis typically used for iTRAQ and TMT, potentially increasing overall proteome coverage when both modes are utilized.
Experimental Protocols: A Guide to Implementation
While a specific, validated protocol for FNBSC in proteomics is not established, a general workflow can be proposed based on protocols for similar sulfonyl chloride reagents like Dansyl chloride.[9][10]
Proposed Protocol for FNBSC Labeling
-
Protein Extraction and Digestion:
-
Lyse cells or tissues using a suitable lysis buffer (e.g., containing urea and detergents).
-
Determine protein concentration using a compatible assay (e.g., BCA).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
-
FNBSC Labeling Reaction:
-
Resuspend the desalted peptides in a non-primary amine buffer, such as 100 mM sodium bicarbonate or sodium borate, at pH 9.0-9.5.
-
Prepare a fresh stock solution of FNBSC in an organic solvent like acetonitrile or DMSO.
-
Add the FNBSC solution to the peptide solution in a 5-10 fold molar excess over the estimated number of primary amines.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Quench the reaction by adding a primary amine-containing solution, such as hydroxylamine or Tris buffer.
-
-
Sample Cleanup and Mass Spectrometry Analysis:
-
Desalt the labeled peptide mixture again using a C18 cartridge to remove excess reagent and reaction byproducts.
-
Analyze the sample by LC-MS/MS, acquiring data in both positive and negative ion modes to assess the impact of the nitroaromatic tag on ionization.
-
Standard Protocol for iTRAQ/TMT Labeling
Detailed protocols are provided by the manufacturers of iTRAQ and TMT kits.[11][12][13][14] A generalized workflow is as follows:
-
Protein Preparation: Similar to the FNBSC protocol, proteins are extracted, quantified, reduced, alkylated, and digested.
-
Labeling:
-
Each peptide digest is resuspended in the labeling buffer provided in the kit.
-
The specific iTRAQ or TMT reagent for each sample is dissolved in an organic solvent and added to the respective peptide solution.
-
The reaction is incubated for 1-2 hours at room temperature.
-
The reaction is quenched with a quenching solution from the kit.
-
-
Pooling and Fractionation:
-
The labeled samples are combined into a single mixture.
-
The combined sample is typically fractionated (e.g., by high-pH reverse-phase chromatography) to reduce complexity before LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Each fraction is analyzed by LC-MS/MS using an acquisition method that includes fragmentation of the precursor ions (MS/MS) and, for improved accuracy, fragmentation of a specific fragment ion (MS3).
-
Conclusion and Future Outlook
This compound presents an intriguing, albeit currently theoretical, alternative for peptide labeling in quantitative proteomics. Its primary strengths are predicted to be its simple and well-understood reaction chemistry and the potential for the nitroaromatic moiety to enhance ionization efficiency, particularly in negative ion mode. This could open avenues for analyzing peptides that are otherwise difficult to detect.
However, in its current, non-isotopically labeled form, FNBSC lacks the multiplexing capabilities that are a major driver for the adoption of iTRAQ and TMT in large-scale studies. The development and validation of isotopically labeled FNBSC would be a necessary first step to enable its use in comparative quantitative proteomics.
For research groups focused on fundamental studies of a limited number of samples, or those interested in exploring the "negative ion mode proteome," FNBSC could be a cost-effective and valuable tool. For high-throughput, multiplexed analyses of large sample cohorts, iTRAQ and TMT remain the more mature and powerful solutions.
Further experimental validation is required to fully characterize the performance of FNBSC, including its reaction efficiency, impact on chromatographic separation, and fragmentation behavior in the mass spectrometer. Such studies will be crucial to determine if this reagent can carve out a niche in the diverse and ever-evolving toolkit of the modern proteomics researcher.
References
- 1. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 2. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. News in Proteomics Research: MS3 for reporter ion (iTRAQ/TMT) Quan [proteomicsnews.blogspot.com]
- 7. Advantages and Disadvantages of iTRAQ/TMT-Based Proteomic Quantitation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Quantitative accuracy in mass spectrometry based proteomics of complex samples: the impact of labeling and precursor interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biotech.cornell.edu [biotech.cornell.edu]
- 12. qb3.berkeley.edu [qb3.berkeley.edu]
- 13. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Comparing Ionization Efficiency of Sulfonyl Chloride Derivatives in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, achieving optimal sensitivity and robust quantification in mass spectrometry (MS) is paramount. For many analytes, particularly those with poor ionization efficiency such as amines, phenols, and alcohols, chemical derivatization is a powerful strategy to enhance their detection. Among the various derivatizing agents, sulfonyl chlorides have established themselves as a versatile and effective class of reagents.
This guide provides an in-depth technical comparison of the ionization efficiency of derivatives from different sulfonyl chlorides in mass spectrometry. Moving beyond a simple listing of options, we will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to select and implement the optimal derivatization strategy for your analytical challenges.
The Rationale for Sulfonyl Chloride Derivatization: Enhancing MS Detectability
The core principle behind using sulfonyl chlorides for derivatization lies in their ability to introduce a readily ionizable moiety onto the target analyte.[1][2] This chemical modification addresses two key challenges in LC-MS analysis:
-
Improved Ionization Efficiency: Many biologically and pharmaceutically relevant molecules lack functional groups that are easily protonated or deprotonated in the electrospray ionization (ESI) source. Sulfonyl chlorides, particularly those containing tertiary amine groups like dansyl chloride, introduce a site with high proton affinity, leading to a significant increase in signal intensity in positive-ion mode ESI.[1] The enhancement can be substantial, with reports of signal increases of up to 200-fold for derivatized propofol and 1000-fold for certain alcohols.[2][3]
-
Enhanced Chromatographic Retention: Polar analytes often exhibit poor retention on commonly used reversed-phase high-performance liquid chromatography (HPLC) columns. Derivatization with a nonpolar sulfonyl group increases the hydrophobicity of the analyte, leading to better retention and separation from interfering matrix components.[4]
A Comparative Analysis of Common Sulfonyl Chloride Reagents
The choice of sulfonyl chloride reagent is a critical decision that influences not only the ionization efficiency but also the stability of the derivative, reaction conditions, and potential for side reactions. Here, we compare several widely used sulfonyl chlorides, providing a balanced view of their strengths and weaknesses.
Dansyl Chloride (Dns-Cl)
5-(Dimethylamino)-1-naphthalenesulfonyl chloride, or dansyl chloride, is arguably the most popular sulfonyl chloride for derivatization in MS.[1][5] Its widespread use is attributed to the introduction of the dimethylamino group, which is readily protonated, leading to excellent ionization efficiency in positive-ion ESI-MS.[1]
Key Characteristics:
-
High Sensitivity: The dansyl moiety significantly boosts the MS signal.[2]
-
Versatility: Reacts with primary and secondary amines, phenols, and some alcohols.[3]
-
Fluorescent Properties: The resulting derivatives are fluorescent, allowing for orthogonal detection methods.
Dabsyl Chloride
4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, or dabsyl chloride, is another popular reagent, particularly for the analysis of amino acids.
Key Characteristics:
-
Visible Chromophore: Dabsyl derivatives have a strong absorbance in the visible region, which can be advantageous for HPLC with UV-Vis detection.
-
Good Stability: Dabsyl derivatives are generally considered to be very stable.
p-Toluenesulfonyl Chloride (Tosyl Chloride, Ts-Cl)
Tosyl chloride is a more traditional sulfonylating agent, often used in organic synthesis to convert alcohols into good leaving groups. While it doesn't possess a pre-charged or easily ionizable group like dansyl chloride, it can still improve chromatographic properties and provide a consistent fragmentation pattern in MS/MS analysis.
Key Characteristics:
-
Cost-Effective: Generally more affordable than specialized derivatization reagents.
-
Well-Understood Reactivity: Its reaction mechanisms are well-documented in organic chemistry literature.
Benzenesulfonyl Chloride
Similar to tosyl chloride, benzenesulfonyl chloride is a fundamental sulfonylating reagent. Its primary role in derivatization for MS is to increase the hydrophobicity of polar analytes and to introduce a consistent chemical tag for targeted analysis.
2,4-Dichlorobenzenesulfonyl Chloride
This reagent introduces a dichlorinated phenyl group, which can be useful for identification due to the characteristic isotopic pattern of chlorine in the mass spectrum.[6]
Quantitative Comparison of Ionization Efficiency
Direct, head-to-head quantitative comparisons of the ionization efficiency of derivatives from a wide range of sulfonyl chlorides under identical conditions are limited in the literature. However, existing studies provide valuable insights into their relative performance.
| Derivatization Reagent | Analyte Class | Reported Signal Enhancement | Key Observations |
| Dansyl Chloride | Propofol (Phenol) | Up to 200-fold | Significantly improves detection in positive ESI mode.[2] |
| Alcohols | Up to 1000-fold | Enables sensitive detection of otherwise poorly ionizable alcohols.[3] | |
| Amines & Phenols | Excellent ionization | The dimethylamino group provides a site for efficient protonation.[1][6] | |
| Dabsyl Chloride | Amino Acids | Good sensitivity | Provides stable derivatives with good MS response. |
| Tosyl Chloride | Biogenic Amines | Enables sensitive detection | Used for LC-MS/MS analysis of various biogenic amines.[7] |
| Benzenesulfonyl Chloride | Amines | Improves detectability | Primarily enhances chromatographic properties. |
| 2,4-Dichlorobenzenesulfonyl Chloride | Amines | Good ionization in ESI | Characteristic isotopic pattern aids in identification.[6] |
Experimental Protocols
To ensure the reproducibility and success of your derivatization experiments, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for several key sulfonyl chloride reagents.
Dansyl Chloride Derivatization of Phenols
This protocol is adapted from a method for the derivatization of phenols in cellular extracts.[8]
Materials:
-
Dansyl chloride solution (e.g., 20 mg/mL in acetonitrile)
-
Sodium carbonate/bicarbonate buffer (e.g., 250 mM, pH 9.3)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Sodium hydroxide solution (e.g., 250 mM)
-
Formic acid solution (e.g., 2 M in ACN)
Procedure:
-
To 20 µL of your sample extract, add 10 µL of sodium carbonate/bicarbonate buffer.
-
Add 20 µL of the dansyl chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 60 °C for 60 minutes.
-
To quench the reaction, add 5 µL of sodium hydroxide solution and incubate at 40 °C for 10 minutes.
-
Neutralize the excess NaOH by adding 5 µL of formic acid solution.
-
Precipitate proteins by adding 80 µL of methanol and vortexing for 30 seconds.
-
Centrifuge at high speed (e.g., 20,817 x g) for 15 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a rapid and sensitive LC-ESI/MS/MS assay for the quantification of propofol using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
A Senior Application Scientist's Guide to Bioanalytical Method Validation: A Comparative Analysis of 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNBS-Cl)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the accurate quantification of amine-containing analytes in complex biological matrices is a persistent challenge. Many of these molecules, including crucial biomarkers and drug candidates, exhibit poor chromatographic retention and ionization efficiency, necessitating derivatization to enhance their analytical properties for techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an in-depth technical comparison of 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (FNBS-Cl) as a derivatizing agent against established alternatives, grounded in the principles of bioanalytical method validation as stipulated by the International Council for Harmonisation (ICH) M10 guidelines.[1][2]
The Imperative of Derivatization in Bioanalysis
The core objective of a bioanalytical method is to generate reliable data on the concentrations of drugs and their metabolites in biological fluids.[3] For many amine-containing compounds, direct analysis is hindered by their high polarity and low volatility. Chemical derivatization addresses this by covalently modifying the analyte to:
-
Improve Chromatographic Resolution: By increasing the hydrophobicity of the analyte, derivatization enhances retention on reversed-phase columns, leading to better separation from endogenous matrix components.
-
Enhance Ionization Efficiency: The introduced tag can significantly improve the analyte's response in the mass spectrometer, thereby increasing sensitivity.
-
Increase Stability: Derivatization can protect labile functional groups from degradation during sample processing and analysis.
The choice of a derivatizing agent is a critical decision in method development, with implications for reaction efficiency, derivative stability, and overall assay performance.
This compound (FNBS-Cl): A Profile
FNBS-Cl is a sulfonyl chloride-based reagent that reacts with primary and secondary amines to form stable sulfonamides. The presence of a nitro group and a fluorine atom on the benzene ring influences its reactivity and the properties of its derivatives.
Mechanism of Derivatization
The derivatization reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride group. This results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid. The reaction is typically carried out under alkaline conditions to neutralize the acid byproduct and drive the reaction to completion.
Caption: Derivatization of an amine with FNBS-Cl.
Comparative Analysis of Amine Derivatizing Agents
The selection of an optimal derivatizing agent is contingent on the specific analyte and the analytical requirements. Here, we compare the projected performance of FNBS-Cl with well-established reagents: Dansyl Chloride, 9-Fluorenylmethyl Chloroformate (FMOC-Cl), and o-Phthalaldehyde (OPA).
| Feature | This compound (FNBS-Cl) (Projected) | Dansyl Chloride | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | o-Phthalaldehyde (OPA) |
| Target Amines | Primary & Secondary | Primary & Secondary | Primary & Secondary | Primary only |
| Reaction Speed | Moderate to Fast | Moderate | Fast | Very Fast |
| Derivative Stability | Expected to be High | Moderate, light-sensitive | High | Low, requires rapid analysis |
| Detection Mode | UV, MS | Fluorescence, UV, MS | Fluorescence, UV, MS | Fluorescence |
| Key Advantages | Good stability of derivatives, potential for sensitive MS detection. | Versatile, enhances fluorescence and ionization. | Highly stable derivatives, suitable for automation. | Rapid reaction, minimal reagent interference. |
| Key Disadvantages | Limited published applications in bioanalysis, potential for matrix effects. | Can be prone to degradation. | Hydrolysis byproduct can interfere with chromatography. | Derivatives are unstable, does not react with secondary amines. |
Proposed Experimental Protocol: Bioanalytical Method Validation Using FNBS-Cl
The following is a proposed, detailed protocol for the validation of a bioanalytical method for an amine-containing analyte in human plasma using FNBS-Cl derivatization, adhering to ICH M10 guidelines.[1][2]
Materials and Reagents
-
Analyte Reference Standard
-
Internal Standard (IS) (a stable isotope-labeled analog of the analyte is preferred)
-
This compound (FNBS-Cl)
-
Human Plasma (with appropriate anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Sodium Bicarbonate Buffer (0.1 M, pH 9.0)
-
Water (ultrapure)
Preparation of Stock and Working Solutions
-
Analyte and IS Stock Solutions: Prepare individual stock solutions of the analyte and IS in methanol at a concentration of 1 mg/mL.
-
Analyte and IS Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
FNBS-Cl Derivatizing Reagent: Prepare a 1 mg/mL solution of FNBS-Cl in acetonitrile. This solution should be prepared fresh daily.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate analyte working solutions to prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation and Derivatization
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the IS to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 50 µL of the 1 mg/mL FNBS-Cl solution in acetonitrile.
-
Vortex and incubate at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature and add 5 µL of formic acid to stop the reaction.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of the analyte derivative from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: Optimize the precursor and product ions for both the analyte derivative and the IS derivative.
Method Validation Parameters
A full validation of the bioanalytical method should be performed according to ICH M10 guidelines, including the following parameters:[1][2]
-
Selectivity and Specificity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of the analyte and IS.
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.[4] The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%.[5][6]
-
Calibration Curve: Assess the linearity, range, and accuracy of the calibration curve over at least three independent runs.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using the QC samples at four concentration levels.
-
Recovery: Evaluate the extraction recovery of the analyte and IS.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage. The stability of the derivatized sample should also be evaluated.
Workflow for Bioanalytical Method Validation
References
- 1. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
